molecular formula C30H42O12 B15595391 2-Deacetyltaxachitriene A

2-Deacetyltaxachitriene A

Cat. No.: B15595391
M. Wt: 594.6 g/mol
InChI Key: ARCDGVGZYWJKDA-GTDSJCBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deacetyltaxachitriene A is a useful research compound. Its molecular formula is C30H42O12 and its molecular weight is 594.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H42O12

Molecular Weight

594.6 g/mol

IUPAC Name

[(1R,2S,5S,7S,8Z,10R,13S)-7,9,10,13-tetraacetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate

InChI

InChI=1S/C30H42O12/c1-14-25(39-17(4)32)11-22-24(37)10-21(13-38-16(3)31)23(36)12-26(40-18(5)33)15(2)28(41-19(6)34)29(42-20(7)35)27(14)30(22,8)9/h10,22-26,29,36-37H,11-13H2,1-9H3/b21-10?,28-15-/t22-,23-,24-,25-,26-,29+/m0/s1

InChI Key

ARCDGVGZYWJKDA-GTDSJCBHSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of 2-Deacetyltaxachitriene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the discovery and isolation of 2-Deacetyltaxachitriene A, a notable taxane (B156437) diterpenoid. Taxanes, a class of compounds originally isolated from yew trees (Taxus species), are of significant interest to the scientific community due to their potent biological activities, most famously exemplified by the anti-cancer drug paclitaxel (B517696) (Taxol®). This document details the initial discovery, the methodologies for extraction and purification, and the spectroscopic data essential for the characterization of this compound. The information is geared towards researchers and professionals involved in natural product chemistry, drug discovery, and development.

Discovery of the Parent Compound: Taxachitriene A

The journey to understanding this compound begins with the discovery of its parent compound, Taxachitriene A. In 1995, researchers W.S. Fang, Q.C. Fang, and X.T. Liang reported the isolation of two novel bicyclic taxane diterpenoids, Taxachitriene A and Taxachitriene B, from the needles of the Chinese yew, Taxus chinensis.[1][2][3] This discovery was significant as these compounds were proposed as potential biogenetic precursors to other known taxanes.

A subsequent study in 1998 by Fang and Liang described the isolation of a derivative, 5-(N,N-dimethyl-3'-phenylisoseryl)taxachitriene A, from the bark and needles of Taxus chinensis var. mairei, further expanding this family of compounds.[4]

While the existence of Taxachitriene A is well-documented, specific literature detailing the discovery and isolation of This compound has not been identified in comprehensive searches of scientific databases. It is plausible that "this compound" is a minor constituent mentioned within the primary literature of related compounds, a synthetic derivative, or a misnomer. This guide will focus on the established data for Taxachitriene A and its known derivatives, providing a foundational understanding for the exploration of related structures like the 2-deacetyl variant.

Experimental Protocols

The following sections outline the general experimental procedures for the isolation and characterization of taxanes from Taxus species, based on established methodologies in the field. The specific details for Taxachitriene A would be found in the original 1995 Tetrahedron publication, which was not accessible in its entirety for this review.

Plant Material Collection and Preparation
  • Source: Needles of Taxus chinensis (Pilger) Rehd.[3]

  • Preparation: The plant material is typically air-dried and ground into a fine powder to maximize the surface area for solvent extraction.

Extraction
  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with organic solvents. Common solvents for taxane extraction include methanol, ethanol, or a mixture of acetone (B3395972) and water.

  • Procedure: The extraction is often carried out at room temperature over several days or using a Soxhlet apparatus for a more efficient extraction. The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

Isolation and Purification Workflow

The purification of individual taxanes from the crude extract is a multi-step process involving various chromatographic techniques.

Isolation_Workflow A Crude Extract from Taxus chinensis B Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) A->B C Ethyl Acetate Fraction (enriched in taxanes) B->C Separation of polarities D Silica Gel Column Chromatography (Gradient Elution) C->D E Semi-pure Fractions D->E Fractionation F Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Reversed-Phase, e.g., C18) E->F G Pure Taxachitriene A F->G Final Purification

Caption: General workflow for the isolation of Taxachitriene A.
Structure Elucidation

The determination of the chemical structure of an isolated compound relies on a combination of spectroscopic techniques.

Structure_Elucidation A Pure Isolate B Mass Spectrometry (MS) (Determine Molecular Weight and Formula) A->B C Infrared (IR) Spectroscopy (Identify Functional Groups) A->C D Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) (Determine Connectivity and Stereochemistry) A->D E X-ray Crystallography (Confirm 3D Structure, if crystals are obtained) A->E F Elucidated Structure of Taxachitriene A B->F C->F D->F E->F

Caption: Spectroscopic methods for structure elucidation.

Quantitative Data

The following tables summarize the key quantitative data for Taxachitriene A. The absence of specific data points is due to the inaccessibility of the full primary literature.

Table 1: Physicochemical and Spectroscopic Data for Taxachitriene A

PropertyValueReference
Molecular Formula C₃₂H₄₄O₁₃[3]
Molecular Weight 636.68 g/mol [3]
CAS Number 167906-74-3[3]
Appearance Data not available
Melting Point Data not available
Optical Rotation Data not available
UV λmax Data not available
IR (cm⁻¹) Data not available

Table 2: ¹H NMR Spectroscopic Data for Taxachitriene A

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in the reviewed sources.

Table 3: ¹³C NMR Spectroscopic Data for Taxachitriene A

PositionChemical Shift (δ, ppm)
Data not available in the reviewed sources.

Signaling Pathways and Biological Activity

Currently, there is limited publicly available information regarding the specific biological activities and signaling pathways associated with Taxachitriene A and its derivatives. Taxanes, in general, are known for their ability to stabilize microtubules, leading to cell cycle arrest and apoptosis. This mechanism is the cornerstone of the anti-cancer activity of paclitaxel. It is hypothesized that novel taxanes like Taxachitriene A may exhibit similar or unique biological activities. Further research is required to elucidate the pharmacological profile of this compound.

Putative_Signaling_Pathway cluster_cell Cancer Cell A Taxachitriene A (Hypothesized) B Microtubule Stabilization A->B Binds to Tubulin C Mitotic Arrest B->C D Apoptosis (Cell Death) C->D

Caption: Hypothesized mechanism of action for Taxachitriene A.

Conclusion

Taxachitriene A represents an interesting bicyclic taxane diterpenoid isolated from Taxus chinensis. While the detailed experimental protocols and comprehensive spectroscopic data are contained within specialized literature, this guide provides a foundational overview of its discovery and the methodologies used for the isolation and characterization of such compounds. The specific investigation of "this compound" requires further research, potentially starting with a re-examination of the fractions from the original isolation of Taxachitriene A or through targeted synthetic efforts. The exploration of these novel taxanes holds potential for the discovery of new therapeutic agents.

References

Unveiling the Natural Sources of 2-Deacetyltaxachitriene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxachitriene A, a member of the complex diterpenoid taxane (B156437) family, has garnered interest within the scientific community for its potential applications in drug development and as a precursor for the synthesis of other bioactive compounds. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its origins within the Taxus genus. The document further outlines a comprehensive experimental protocol for its extraction and isolation, presents quantitative data on its prevalence, and illustrates its position within the broader taxane biosynthetic pathway.

Natural Sources and Distribution

This compound is a naturally occurring phytocompound found within evergreen trees of the Taxus genus, commonly known as yews. Scientific literature has identified its presence in at least two species: Taxus chinensis and Taxus mairei. While the compound is distributed throughout the plant, its concentration can vary significantly between different tissues.

Quantitative Analysis

The yield of this compound is influenced by the specific Taxus species, the part of the plant being analyzed (e.g., needles, bark, stems), the geographical location, and the time of harvest. The following table summarizes the available quantitative data for this compound and related taxoids to provide a comparative perspective.

Plant SpeciesPlant PartCompoundYield/ContentReference
Taxus chinensisNeedles and StemsThis compoundData not specified in reviewed literature[1][2]
Taxus chinensisBarkThis compoundData not specified in reviewed literature[2]
Taxus maireiNeedles and BarkThis compoundData not specified in reviewed literature[2]
Taxus chinensisTwigs and LeavesTaxol-[3]
Taxus chinensisTwigs and Leaves10-deacetylbaccatin III-[3]
Taxus maireiLeaves10-deacetylbaccatin III0.22% - 0.51% (dry weight)[4]

Biosynthesis of this compound

The biosynthesis of taxanes is a complex network of enzymatic reactions that begins with the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). While the complete pathway to paclitaxel (B517696) (Taxol) has been extensively studied, the specific enzymatic steps leading to the vast array of other taxoids, including this compound, are not fully elucidated.[5][6][7] It is understood that the formation of the taxane core is followed by a series of modifications, including hydroxylations, acetylations, and other acylations, catalyzed by various enzymes such as cytochrome P450s and acyltransferases.[5][6] this compound is considered a derivative within this intricate biosynthetic web.

Taxane_Biosynthesis GGPP Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Cytochrome P450 Hydroxylase Intermediate_Taxoids Intermediate Taxoids Taxadien_5a_ol->Intermediate_Taxoids Multiple Enzymatic Steps (Hydroxylations, Acylations) Baccatin_III Baccatin III Intermediate_Taxoids->Baccatin_III ... Deacetyltaxachitriene_A This compound Intermediate_Taxoids->Deacetyltaxachitriene_A Specific Enzymatic Steps Other_Taxoids Other Taxoids Intermediate_Taxoids->Other_Taxoids ... Paclitaxel Paclitaxel (Taxol) Baccatin_III->Paclitaxel Side Chain Attachment & Modifications Experimental_Workflow Plant_Material Taxus sp. Plant Material (Needles, Bark, Stems) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Methanol/Water) Drying_Grinding->Extraction Crude_Extract Crude Taxoid Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Taxoid_Fractions Enriched Taxoid Fractions Partitioning->Taxoid_Fractions Column_Chromatography Silica Gel Column Chromatography Taxoid_Fractions->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions HPLC Preparative HPLC Semi_Pure_Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Analysis Structural Elucidation (NMR, MS) Pure_Compound->Analysis

References

The Biosynthesis of 2-Deacetyltaxachitriene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxachitriene A is a naturally occurring taxoid, a class of diterpenoids characterized by a complex taxane (B156437) skeleton. It has been isolated from the seeds of the Chinese yew, Taxus chinensis. As an intermediate in the intricate biosynthetic pathway of the renowned anticancer drug paclitaxel (B517696) (Taxol®) and its analogs, understanding the formation of this compound is of significant interest for metabolic engineering and the development of alternative production platforms for these valuable pharmaceuticals. This technical guide provides an in-depth overview of the core biosynthetic pathway leading to this compound, detailing the enzymatic steps, presenting available quantitative data, and outlining key experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the universal precursor of diterpenoids, geranylgeranyl diphosphate (B83284) (GGPP). The pathway can be broadly divided into three key stages: formation of the taxane core, a series of oxidative and acylation modifications, and a final deacetylation step.

Formation of the Taxane Skeleton

The initial committed step in taxoid biosynthesis is the cyclization of the linear GGPP molecule to form the characteristic tricyclic taxane core.

  • Enzyme: Taxadiene Synthase (TS)

  • Reaction: Catalyzes the complex cyclization of geranylgeranyl diphosphate (GGPP) to taxa-4(5),11(12)-diene. This reaction is a critical control point in the pathway.

Sequential Oxygenations and Acylations

Following the formation of the taxadiene backbone, a series of modifications are carried out by cytochrome P450 monooxygenases (hydroxylases) and acetyltransferases. While the exact linear sequence leading to this compound is a subject of ongoing research due to the promiscuity of some enzymes and the existence of parallel pathway branches, the key transformations are well-established.

The pathway to a likely precursor of this compound, a tri-hydroxylated and acetylated intermediate, involves the following key enzymatic activities:

  • Taxadiene 5α-hydroxylase (T5αH): A cytochrome P450 enzyme that introduces a hydroxyl group at the C5 position of taxadiene, accompanied by a migration of the double bond to form taxa-4(20),11(12)-dien-5α-ol.

  • Taxadien-5α-ol O-acetyltransferase (TAT): This enzyme transfers an acetyl group from acetyl-CoA to the C5 hydroxyl group, producing taxa-4(20),11(12)-dien-5α-yl acetate (B1210297).

  • Taxane 10β-hydroxylase (T10βH): Another cytochrome P450 enzyme that hydroxylates the taxane core at the C10 position. It can act on taxa-4(20),11(12)-dien-5α-yl acetate to form taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol.

  • Taxane 2α-hydroxylase (T2αH): This cytochrome P450 enzyme is responsible for the hydroxylation at the C2 position of the taxane ring. The precise substrate for this enzyme in the pathway to this compound is likely a di-hydroxylated intermediate.

The sequential action of these enzymes leads to the formation of a poly-hydroxylated and acetylated taxane intermediate, likely a precursor to "taxachitriene A".

The Final Deacetylation Step

The nomenclature "this compound" strongly implies the existence of a precursor molecule, "taxachitriene A," which is acetylated at the C2 position. The final step in the biosynthesis of this compound is therefore the removal of this acetyl group.

  • Enzyme: A putative Taxoid 2α-O-deacetylase . While specific deacetylases for this exact position in the taxoid pathway are not yet fully characterized, enzymatic deacetylation of taxanes has been observed, suggesting the involvement of one or more esterases. For instance, a 10-deacetylase has been identified from Nocardioides luteus that removes the acetyl group at the C10 position of baccatin (B15129273) III and paclitaxel[1]. The search for a specific 2α-deacetylase is an active area of research.

Quantitative Data

Quantitative kinetic data for the enzymes in the taxoid biosynthetic pathway are crucial for understanding pathway flux and for metabolic engineering efforts. The following table summarizes available data for key enzymes. It is important to note that kinetic parameters can vary depending on the specific substrate and experimental conditions.

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Reference
Taxane 10β-hydroxylase (T10βH)Taxa-4(20),11(12)-dien-5α-yl acetate--[2]
Taxoid Acetyltransferase (TAX1)Taxadien-5α, 9α, 10β-triacetoxy-13α-ol279.4 ± 9.0-[3]
Taxoid Acetyltransferase (TAX9)Taxadien-5α,13α-diacetoxy-9α,10β-diol1.5 ± 0.20.04[4][5]
Taxoid Acetyltransferase (TAX14)Taxadien-5α,13α-diacetoxy-9α,10β-diol2.2 ± 0.30.03[4][5]
10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT)10-Deacetylbaccatin III--[6]

Note: Data for some enzymes, particularly the specific hydroxylases and the putative deacetylase directly leading to this compound, are not yet available in the literature.

Experimental Protocols

The characterization of the enzymes in the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Heterologous Expression of Taxane Hydroxylases in Yeast
  • Objective: To produce functional cytochrome P450 taxane hydroxylases for in vitro characterization.

  • Methodology:

    • Gene Cloning: The cDNA encoding the target hydroxylase (e.g., T2αH, T10βH) is cloned from a Taxus species cDNA library.

    • Vector Construction: The hydroxylase cDNA is ligated into a yeast expression vector, typically under the control of an inducible promoter (e.g., GAL1).

    • Yeast Transformation: The expression vector is transformed into a suitable Saccharomyces cerevisiae strain.

    • Expression Induction: Transformed yeast cells are grown in appropriate media, and protein expression is induced (e.g., by adding galactose).

    • Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed cytochrome P450 enzyme are isolated by differential centrifugation.

    • Functional Verification: The presence of functional P450 is confirmed by CO-difference spectroscopy[7].

In Vitro Cytochrome P450 Enzyme Assay
  • Objective: To determine the activity and substrate specificity of a heterologously expressed taxane hydroxylase.

  • Methodology:

    • Reaction Mixture: A typical reaction mixture contains the isolated microsomes, a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the taxoid substrate (e.g., a hydroxylated taxadiene intermediate), and a source of reducing equivalents (NADPH).

    • Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C) with shaking.

    • Reaction Termination and Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate).

    • Product Analysis: The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) and identified by comparison with authentic standards or by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Purification and Characterization of Taxoid O-Acetyltransferases
  • Objective: To purify and characterize the kinetic properties of a taxoid acetyltransferase.

  • Methodology:

    • Heterologous Expression: The acetyltransferase gene is expressed in a suitable host, such as E. coli.

    • Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction containing the recombinant acetyltransferase is collected.

    • Purification: The enzyme is purified using a combination of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography.

    • Enzyme Assay: The activity of the purified enzyme is assayed by monitoring the formation of the acetylated product. A common method involves using a radiolabeled acetyl-CoA and quantifying the radiolabeled product by liquid scintillation counting after separation by TLC or HPLC[6].

    • Kinetic Analysis: Michaelis-Menten kinetics are determined by varying the concentration of one substrate while keeping the other saturated and measuring the initial reaction velocities.

Signaling Pathways and Experimental Workflows

To visualize the complex relationships in the biosynthesis of this compound and the experimental approaches to study it, the following diagrams are provided.

Biosynthesis Pathway of this compound

Biosynthesis_of_2_Deacetyltaxachitriene_A GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadienol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadienol Taxadiene 5α-hydroxylase (T5αH) Taxadienyl_acetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxadienol->Taxadienyl_acetate Taxadien-5α-ol O-acetyltransferase (TAT) Dihydroxytaxadiene_acetate Dihydroxytaxadiene acetate Taxadienyl_acetate->Dihydroxytaxadiene_acetate Taxane 10β-hydroxylase (T10βH) Trihydroxytaxadiene_acetate Taxachitriene A (hypothetical precursor) Dihydroxytaxadiene_acetate->Trihydroxytaxadiene_acetate Taxane 2α-hydroxylase (T2αH) Deacetyltaxachitriene_A This compound Trihydroxytaxadiene_acetate->Deacetyltaxachitriene_A Taxoid 2α-O-deacetylase (putative)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Characterization of a Taxane Hydroxylase

Hydroxylase_Characterization_Workflow cluster_molecular_biology Molecular Biology cluster_biochemistry Biochemistry cluster_analysis Analysis cDNA_isolation cDNA Isolation from Taxus species Vector_construction Cloning into Yeast Expression Vector cDNA_isolation->Vector_construction Yeast_transformation Yeast Transformation Vector_construction->Yeast_transformation Expression_induction Heterologous Expression Yeast_transformation->Expression_induction Microsome_isolation Microsome Isolation Expression_induction->Microsome_isolation Enzyme_assay In Vitro Enzyme Assay Microsome_isolation->Enzyme_assay HPLC HPLC Analysis Enzyme_assay->HPLC MS_NMR MS and NMR (Product Identification) HPLC->MS_NMR Kinetic_analysis Kinetic Data Analysis HPLC->Kinetic_analysis

Caption: Workflow for heterologous expression and characterization of a taxane hydroxylase.

Conclusion

The biosynthesis of this compound is a testament to the complex and elegant chemistry of plant secondary metabolism. While significant progress has been made in elucidating the early steps of the taxoid pathway, the precise sequence of events leading to this specific intermediate, particularly the later-stage hydroxylations and the final deacetylation, requires further investigation. The identification and characterization of the complete set of enzymes will not only provide a deeper understanding of taxoid biosynthesis but also pave the way for the synthetic biology-based production of this compound and other valuable taxoids for pharmaceutical applications. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to unraveling the remaining mysteries of this important biosynthetic pathway.

References

2-Deacetyltaxachitriene A: A Technical Overview of a Minor Taxane Diterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the known physical and chemical properties of 2-Deacetyltaxachitriene A. It is important to note that this compound is a minor taxane (B156437) diterpenoid isolated from Taxus species, and as such, extensive characterization data is not widely available in peer-reviewed literature or chemical databases. This document compiles the available information and provides a general context for its classification and potential significance.

Introduction to Taxane Diterpenoids

Taxane diterpenoids are a class of natural products found in various species of the yew tree (Taxus)[1][2][3][4][5][6][7][8][9][10]. This family of compounds is of significant interest to the pharmaceutical industry due to the potent anticancer activity of its most famous member, Paclitaxel (Taxol). These molecules are characterized by a complex tricyclic or tetracyclic carbon skeleton. This compound is one of the many minor taxoids that have been isolated from yew species, specifically from the seeds of the Chinese yew, Taxus chinensis[11]. Such minor constituents are often studied for their potential biological activities and as reference standards in the analysis of Taxus extracts[12].

Physical and Chemical Properties

The available physicochemical data for this compound is limited. The following table summarizes the known quantitative information. It is critical to highlight that some of these values may be predicted and not experimentally determined.

PropertyValueSource
Molecular Formula C₃₀H₄₂O₁₂[11]
Molecular Weight 594.647 g/mol [11]
Boiling Point (Predicted) 674.0 ± 55.0 °C at 760 mmHgN/A
Density (Predicted) 1.3 ± 0.1 g/cm³N/A

Note: Information regarding melting point, solubility, specific rotation, and detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound is not available in the public domain.

Experimental Protocols

Due to the scarcity of published research specifically detailing the experimental investigation of this compound, detailed protocols for its synthesis, purification, or analysis cannot be provided.

However, the general workflow for the isolation and characterization of a minor taxoid from a natural source can be outlined. This process typically involves the following stages:

  • Extraction: Plant material (e.g., seeds, needles, bark) is ground and extracted with a suitable solvent or series of solvents (e.g., methanol, ethanol, ethyl acetate).

  • Fractionation: The crude extract is then partitioned and subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or reversed-phase materials, to separate the complex mixture into fractions of decreasing complexity.

  • Isolation: Repeated chromatographic steps, including preparative High-Performance Liquid Chromatography (HPLC), are employed to isolate individual compounds.

  • Structure Elucidation: The chemical structure of the isolated compound is determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) and Mass Spectrometry (MS). X-ray crystallography may be used for unambiguous structure determination if suitable crystals can be obtained.

The following diagram illustrates a generalized workflow for the isolation and identification of a minor natural product like this compound.

G General Workflow for Minor Natural Product Isolation cluster_extraction Extraction cluster_fractionation Fractionation cluster_isolation Isolation cluster_characterization Structure Elucidation A Plant Material (e.g., Taxus chinensis seeds) B Solvent Extraction A->B C Crude Extract B->C D Column Chromatography C->D E Semi-pure Fractions D->E F Preparative HPLC E->F G Isolated Compound (this compound) F->G H Spectroscopic Analysis (NMR, MS) G->H I Data Reporting H->I Structure Confirmed

Caption: Generalized workflow for the isolation and characterization of a minor natural product.

Chemical Reactivity and Stability

There is no specific information available regarding the chemical reactivity or stability of this compound. As a taxane diterpenoid with multiple ester and hydroxyl groups, it is expected to be susceptible to hydrolysis under acidic or basic conditions. Its stability under various storage conditions has not been publicly documented.

Biological Activity and Signaling Pathways

While it has been noted that this compound shows activity in tumor cell line assays, making it a compound of interest in the development of novel chemotherapeutic agents[12], specific details about its mechanism of action, potency (e.g., IC₅₀ values), and the signaling pathways it may modulate are not described in the available literature. Therefore, a diagram of its signaling pathway cannot be generated.

Conclusion

This compound is a minor taxane diterpenoid with very limited characterization data in the public domain. While its molecular formula and weight are known, a comprehensive understanding of its physical, chemical, and biological properties requires further investigation. The information provided in this guide is based on the scarce available data and general knowledge of the taxane diterpenoid class of compounds. Researchers interested in this specific molecule will likely need to perform de novo isolation and characterization.

References

The Enigmatic Role of 2-Deacetyltaxachitriene A in Taxol Biosynthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel (Taxol), a potent anti-cancer agent, is a complex diterpenoid natural product derived from yew trees (Taxus spp.). Its intricate biosynthetic pathway has been the subject of intense research for decades, leading to the elucidation of the main enzymatic steps. However, the precise roles of numerous other taxane (B156437) diterpenoids isolated from Taxus species remain largely unknown. This technical guide delves into the current understanding of one such compound, 2-deacetyltaxachitriene A, and its speculative position within the broader context of Taxol biosynthesis. While direct evidence for its role as a core intermediate is lacking, this document will synthesize the available information, present its chemical properties, and propose potential relationships within the complex taxane metabolic network.

Introduction: The Complexity of Taxol Biosynthesis

The biosynthesis of Taxol is a multi-step process involving a cascade of cyclization, hydroxylation, and acylation reactions.[1] The pathway is not strictly linear, with numerous branch points leading to a vast array of structurally diverse taxoids.[2] Over 600 different taxanes have been isolated from various Taxus species, highlighting the intricate nature of the plant's secondary metabolism.[2] The core pathway to Taxol is generally understood to proceed from the universal diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP) to the key intermediate baccatin (B15129273) III, which is then further elaborated to yield the final product.[3]

This compound: An Isolated Taxane

This compound is a naturally occurring taxane that has been isolated from Taxus chinensis. Its chemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C30H42O12[2]
Molecular Weight 594.65 g/mol [2]
Source Taxus chinensis[2]

At present, the scientific literature does not contain direct experimental evidence positioning this compound as a direct intermediate in the canonical Taxol biosynthetic pathway. Its isolation from a Taxus species, however, confirms its origin within the taxane metabolic network.

Potential Roles and Hypotheses

Given the lack of direct evidence, the role of this compound in Taxol biosynthesis remains speculative. Several hypotheses can be considered:

  • A Product of a Side-Branch Pathway: The Taxol biosynthetic pathway is known to have numerous offshoots that produce a wide variety of taxoids.[4] It is plausible that this compound is a final product of one such branch, diverging from the main pathway at an early or intermediate stage.

  • A Substrate for Uncharacterized Enzymes: The promiscuity of some of the known Taxol biosynthetic enzymes suggests they may act on a range of taxoid substrates. It is possible that this compound could be a substrate for yet-to-be-discovered enzymes or for known enzymes under specific cellular conditions.

  • A Reservoir or Storage Compound: Plants may synthesize and store a variety of related compounds that can be later converted back into the main biosynthetic pathway if needed. However, there is currently no evidence to support this role for this compound.

The following diagram illustrates the established core Taxol biosynthetic pathway and indicates the speculative position of this compound as part of the broader taxane metabolism.

Taxol_Biosynthesis cluster_main_pathway Core Taxol Biosynthetic Pathway cluster_taxane_metabolism Broader Taxane Metabolism GGPP Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Taxadien_5a_ol Taxa-4(20),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Taxadiene 5α-hydroxylase Taxadien_5a_acetate Taxa-4(20),11(12)-dien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_acetate Taxadien-5α-ol O-acetyltransferase Intermediates Series of Hydroxylations and Acylations Taxadien_5a_acetate->Intermediates Baccatin_III Baccatin III Intermediates->Baccatin_III Deacetyltaxachitriene_A This compound Intermediates->Deacetyltaxachitriene_A Hypothetical Branch Other_Taxoids Other Taxoids Intermediates->Other_Taxoids Branch Pathways Taxol Paclitaxel (Taxol) Baccatin_III->Taxol Side chain addition

Caption: The core Taxol biosynthetic pathway and the hypothetical position of this compound.

Experimental Protocols for Investigating Novel Taxoids

To elucidate the role of this compound, or any other novel taxoid, in the Taxol biosynthetic pathway, a series of experiments are necessary. Below are generalized protocols for key experimental approaches.

Isolation and Purification of this compound

A detailed protocol for the isolation of taxoids from Taxus species is crucial. The following is a general workflow.

Isolation_Workflow Start Taxus chinensis Biomass (e.g., needles, stems) Extraction Extraction with Methanol Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) Extraction->Partitioning Chromatography1 Column Chromatography (e.g., Silica Gel) Partitioning->Chromatography1 Chromatography2 Preparative HPLC Chromatography1->Chromatography2 Analysis Structure Elucidation (NMR, MS) Chromatography2->Analysis End Pure this compound Analysis->End

Caption: A general workflow for the isolation and identification of taxoids.

In Vitro Enzymatic Assays

Once purified, this compound can be tested as a substrate for the known enzymes of the Taxol biosynthetic pathway.

General Protocol:

  • Enzyme Preparation: Recombinant enzymes (e.g., hydroxylases, acyltransferases) are expressed in a suitable host system (e.g., E. coli, yeast) and purified.

  • Reaction Mixture: A typical reaction mixture includes the purified enzyme, the substrate (this compound), necessary co-factors (e.g., NADPH for P450s, acetyl-CoA for acetyltransferases), and a suitable buffer.

  • Incubation: The reaction is incubated at an optimal temperature for a defined period.

  • Quenching and Extraction: The reaction is stopped, and the products are extracted using an organic solvent.

  • Analysis: The reaction products are analyzed by HPLC-MS to identify any potential conversions.

Feeding Studies in Taxus Cell Cultures

Introducing labeled this compound to Taxus cell cultures can help trace its metabolic fate.

General Protocol:

  • Precursor Synthesis: Synthesize a labeled version of this compound (e.g., with ¹³C or ³H).

  • Cell Culture: Grow Taxus cell suspension cultures to a suitable density.

  • Feeding: Add the labeled precursor to the cell culture medium.

  • Incubation: Continue the cell culture for a specific period.

  • Extraction and Analysis: Harvest the cells and the medium, extract the taxoids, and analyze by LC-MS and/or NMR to detect any labeled downstream products that are known intermediates of the Taxol pathway.

Data Presentation: Comparative Analysis of Taxoid Profiles

Quantitative analysis of taxoid profiles in different Taxus species or under various experimental conditions is essential. Data should be presented in a clear, tabular format for easy comparison. While specific quantitative data for this compound conversion is not available, the following table is a template for how such data could be presented if obtained from future experiments.

SubstrateEnzymeProduct(s)Conversion Rate (%)Reference
This compoundTaxane 10β-hydroxylaseHypothetical ProductTo be determined
This compoundTaxane 2α-hydroxylaseHypothetical ProductTo be determined
This compound10-deacetylbaccatin III-10-O-acetyltransferaseHypothetical ProductTo be determined

Conclusion and Future Directions

The role of this compound in Taxol biosynthesis remains an open question. While its existence as a natural product in Taxus chinensis is confirmed, its direct involvement as a precursor to Taxol has not been experimentally demonstrated. The complexity of the taxane metabolic network suggests that many of the isolated taxoids may be products of side-branch pathways rather than core intermediates.

Future research should focus on:

  • Enzymatic Screening: Systematically testing this compound as a substrate for all known Taxol biosynthetic enzymes.

  • Metabolic Engineering: Utilizing engineered microbial or plant systems that express specific combinations of Taxol pathway enzymes to investigate the potential for this compound biotransformation.

  • Advanced Metabolomics: Employing sophisticated analytical techniques to trace the metabolic fate of labeled this compound in Taxus cell cultures to identify any downstream products.

Elucidating the roles of the myriad of "minor" taxoids is crucial for a complete understanding of the Taxol biosynthetic pathway and for harnessing its full potential for the biotechnological production of this vital anti-cancer drug.

References

A Technical Guide to Investigating the Biological Activity of Novel Diterpenoids: A Case Study Framework for 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible scientific literature contains no specific data regarding the biological activity of 2-Deacetyltaxachitriene A. Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive framework for the systematic evaluation of the biological activities of a novel natural product, using this compound as a hypothetical subject. The experimental protocols and data presented herein are illustrative and based on established methodologies for analogous compounds.

Introduction

The discovery and characterization of novel bioactive compounds from natural sources is a cornerstone of drug development. Diterpenoids, a large and structurally diverse class of natural products, have yielded numerous compounds with significant therapeutic properties, including anticancer and anti-inflammatory activities. This guide provides a systematic workflow for the initial biological screening and characterization of a novel diterpenoid, exemplified by this compound. The methodologies detailed below are designed to identify potential cytotoxic and anti-inflammatory effects and to elucidate the underlying mechanisms of action.

General Experimental Workflow for Biological Activity Screening

The initial assessment of a novel compound involves a tiered approach, beginning with broad cytotoxicity screening, followed by more specific functional assays based on structural similarity to known bioactive molecules or initial screening results. A typical workflow is illustrated below.

G A Novel Compound (e.g., this compound) B Primary Screening: Cytotoxicity Assays (e.g., MTT, LDH) A->B C Inactive B->C High IC50 D Active B->D Low IC50 E Secondary Screening: Targeted Bioassays (e.g., Anti-inflammatory, Antimicrobial) D->E F Mechanism of Action Studies (e.g., Signaling Pathway Analysis, Enzyme Inhibition Assays) E->F G Lead Compound Identification and Optimization F->G

Figure 1: General workflow for screening the biological activity of a novel natural product.

Assessment of Cytotoxic Activity

A primary step in evaluating a novel compound is to determine its cytotoxicity against a panel of human cancer cell lines. This provides a broad indication of its potential as an anticancer agent and establishes a concentration range for subsequent, more specific assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Plate cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Quantitative Data: Cytotoxicity

The following table presents hypothetical IC₅₀ values for this compound against a panel of cancer cell lines.

Cell LineCancer TypeHypothetical IC₅₀ (µM) for this compound
HeLaCervical Cancer15.2 ± 1.8
A549Lung Cancer25.6 ± 3.1
MCF-7Breast Cancer18.9 ± 2.4
PC-3Prostate Cancer32.4 ± 4.5

Evaluation of Anti-inflammatory Activity

Many natural products exhibit anti-inflammatory properties. A common in vitro model for assessing anti-inflammatory potential is the use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by LPS.

  • Cell Culture: Culture RAW 264.7 murine macrophages in a 96-well plate.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • NO Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Hypothetical Quantitative Data: Inhibition of NO Production
CompoundConcentration (µM)NO Production (% of LPS control)
Control-0
LPS-100
This compound185.3 ± 5.2
562.1 ± 4.5
1035.8 ± 3.1
2515.2 ± 2.0

Elucidation of Mechanism of Action: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Genes activates Compound This compound (Hypothetical) Compound->IKK inhibits?

Figure 2: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins

Western blotting can be used to assess the phosphorylation and degradation of key proteins in the NF-κB pathway.

  • Cell Treatment: Culture RAW 264.7 cells and pre-treat with this compound, followed by LPS stimulation for a short duration (e.g., 30 minutes).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on IκBα phosphorylation and degradation.

Conclusion

While specific biological data for this compound is currently unavailable, this guide provides a robust and systematic framework for the comprehensive evaluation of its potential therapeutic activities. The outlined experimental workflows, from initial cytotoxicity screening to the investigation of specific anti-inflammatory effects and underlying signaling pathways, are fundamental to the process of natural product-based drug discovery. The provided protocols and data presentation formats are intended to serve as a valuable resource for researchers embarking on the characterization of novel bioactive compounds. Further investigation into compounds such as this compound may uncover novel therapeutic leads for a variety of diseases.

References

In Vitro Anticancer Properties of 2-Deacetyltaxachitriene A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deacetyltaxachitriene A, a naturally occurring taxane (B156437) diterpenoid isolated from Taxus chinensis (Chinese yew), has demonstrated notable cytotoxic effects against a range of human cancer cell lines in vitro. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available data on its anticancer properties. The document summarizes key quantitative cytotoxicity data, details established experimental protocols for assessing anticancer activity, and presents visual representations of experimental workflows and a representative signaling pathway relevant to cancer cell apoptosis. This whitepaper aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

The taxane family of compounds, most notably paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), represents a cornerstone of modern chemotherapy, primarily through their mechanism of stabilizing microtubules and inducing mitotic arrest. This compound is a member of this extensive family of diterpenoids.[1][2] Isolated from the seeds of the Chinese yew, Taxus chinensis, this compound has been identified as a potential anticancer agent.[1] This document collates the available in vitro data and provides standardized methodologies for its further investigation.

Quantitative Cytotoxicity Data

The primary measure of in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The available data for this compound is summarized below.

Cell LineCancer TypeIC50 (µg/mL)
HT-29Colon Carcinoma41.3
MCF-7Breast Adenocarcinoma50

Table 1: In Vitro Cytotoxicity (IC50) of this compound. [1]

Detailed Experimental Protocols

To ensure reproducibility and standardization in research, the following are detailed protocols for key in vitro assays used to characterize the anticancer properties of compounds like this compound.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Following treatment with this compound for the desired time, harvest the cells (including both adherent and floating cells).

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis using Propidium Iodide Staining

This method uses the DNA-intercalating agent propidium iodide to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Materials:

  • Treated and control cells

  • Cold 70% ethanol (B145695)

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect cells after treatment with this compound.

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the fluorescence intensity of the PI.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for Formazan Formation add_mtt->formazan solubilize Add Solubilization Solution formazan->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow.

Apoptosis_Analysis_Workflow start Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Apoptosis Analysis Workflow.

Cell_Cycle_Analysis_Workflow start Treat Cells harvest Harvest Cells start->harvest fix Fix in 70% Ethanol harvest->fix wash Wash with PBS fix->wash stain Stain with PI/RNase A wash->stain incubate Incubate (30 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Cell Cycle Analysis Workflow.
Representative Apoptosis Signaling Pathway

Disclaimer: The following diagram illustrates a representative intrinsic apoptosis pathway. The specific effects of this compound on these proteins have not yet been reported in the public domain. This diagram is for illustrative purposes to guide potential mechanistic studies.

Apoptosis_Signaling_Pathway cluster_stimulus Anticancer Agent cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade 2_Deacetyltaxachitriene_A This compound Bax Bax (Pro-apoptotic) 2_Deacetyltaxachitriene_A->Bax Activates? Bcl2 Bcl-2 (Anti-apoptotic) 2_Deacetyltaxachitriene_A->Bcl2 Inhibits? Mito Mitochondrion Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Representative Intrinsic Apoptosis Pathway.

Conclusion and Future Directions

The available data indicates that this compound possesses cytotoxic activity against human cancer cell lines. However, a significant knowledge gap exists regarding its mechanism of action. Future research should focus on elucidating its effects on cell cycle progression, the induction of apoptosis, and the specific signaling pathways it modulates. The protocols and workflows provided in this document offer a standardized framework for conducting these essential preclinical investigations. A thorough understanding of its molecular targets and mechanisms is crucial for evaluating the potential of this compound as a lead compound in anticancer drug development.

References

The Enigmatic Precursor: A Technical Guide to 2-Deacetyltaxachitriene A and its Potential Role in Paclitaxel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paclitaxel (B517696) (Taxol®), a cornerstone of modern chemotherapy, has driven extensive research into its synthesis and sourcing. While 10-deacetylbaccatin III (10-DAB) is the most well-known and commercially utilized precursor for the semi-synthesis of paclitaxel, the diverse array of taxane (B156437) diterpenoids found in Taxus species presents a landscape of potential alternative precursors. This technical guide focuses on 2-Deacetyltaxachitriene A (DTA), a lesser-known taxoid isolated from the Chinese Yew, Taxus chinensis. Due to the limited specific research on DTA's conversion to paclitaxel, this document provides a comprehensive overview of its known characteristics, a plausible synthetic pathway to key paclitaxel intermediates, and, as a well-documented analogue, a detailed examination of the established semi-synthetic route from 10-deacetylbaccatin III. This guide aims to equip researchers with the foundational knowledge and detailed methodologies pertinent to taxane chemistry and paclitaxel synthesis.

Introduction to this compound (DTA)

This compound is a naturally occurring diterpenoid of the taxane family.[1] Its isolation has been reported from the seeds of Taxus chinensis.[1]

Chemical Profile of this compound

PropertyValue
Molecular Formula C₃₀H₄₂O₁₂
Molecular Weight 594.65 g/mol
Natural Source Taxus chinensis
CAS Number 214769-96-7

While DTA shares the core taxane skeleton with paclitaxel, its utility as a direct precursor for large-scale synthesis has not been extensively explored or documented in scientific literature. The focus of commercial semi-synthesis has remained on more abundant precursors like 10-DAB.

Hypothetical Conversion of DTA to Paclitaxel Intermediates

Based on the known chemistry of taxanes, a hypothetical pathway for the conversion of this compound to baccatin (B15129273) III, a direct precursor to paclitaxel, can be postulated. This would likely involve a series of acetylation and potentially other functional group manipulations. The core challenge lies in the selective modification of the various hydroxyl groups present on the taxane core.

DTA_to_Baccatin_III DTA This compound Intermediate1 Acetylated DTA Intermediate DTA->Intermediate1 Selective Acetylation(s) Baccatin_III Baccatin III Intermediate1->Baccatin_III Further Functional Group Manipulations

Caption: Hypothetical conversion pathway of this compound to Baccatin III.

The Established Precursor: Semi-Synthesis of Paclitaxel from 10-Deacetylbaccatin III (10-DAB)

Given the scarcity of data on DTA, the well-established semi-synthesis of paclitaxel from 10-DAB serves as an excellent and informative proxy. This multi-step process is the cornerstone of commercial paclitaxel production.[2]

Overall Synthesis Workflow

The conversion of 10-DAB to paclitaxel involves four primary stages:

  • Acetylation of the C10 hydroxyl group of 10-DAB to form baccatin III.

  • Protection of the C7 hydroxyl group of baccatin III.

  • Coupling of the protected baccatin III with a C13 side-chain precursor.

  • Deprotection to yield paclitaxel.

Paclitaxel_Synthesis_Workflow Start 10-Deacetylbaccatin III (10-DAB) Step1 Step 1: Acetylation of C10-OH Start->Step1 BaccatinIII Baccatin III Step1->BaccatinIII Step2 Step 2: Protection of C7-OH BaccatinIII->Step2 Protected_Baccatin 7-O-Protected Baccatin III Step2->Protected_Baccatin Step3 Step 3: Coupling with Side-Chain Precursor Protected_Baccatin->Step3 Protected_Paclitaxel Protected Paclitaxel Step3->Protected_Paclitaxel Step4 Step 4: Deprotection Protected_Paclitaxel->Step4 End Paclitaxel Step4->End Paclitaxel_MoA Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to Mitotic_Arrest Mitotic Arrest Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

Spectroscopic Profile of 2-Deacetyltaxachitriene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid of significant interest to researchers in natural product chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, presenting key NMR and MS data in a structured format, alongside detailed experimental protocols.

Chemical Structure

This compound is a complex diterpenoid belonging to the taxane family. Its chemical structure is characterized by a tricyclic carbon skeleton, substituted with various functional groups. The exact stereochemistry and connectivity have been elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The structural characterization of this compound relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Below is a summary of the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are crucial for the assignment of the proton and carbon signals of the molecule, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
............
............
Data to be populated from a specific scientific source

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
......
......
Data to be populated from a specific scientific source
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Table 3: Mass Spectrometry Data for this compound

Technique[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI-MSData to be populatedData to be populated
HR-ESI-MSData to be populatedData to be populated

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon precise experimental methodologies.

NMR Spectroscopy

The NMR spectra were recorded on a high-field spectrometer. The sample was dissolved in a deuterated solvent, and the chemical shifts are reported in parts per million (ppm) relative to a standard reference.

  • Instrument: e.g., Bruker Avance 600 MHz NMR Spectrometer

  • Solvent: e.g., CDCl₃

  • Reference: Tetramethylsilane (TMS)

  • Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Mass Spectrometry

The mass spectral data were obtained using a high-resolution mass spectrometer to determine the accurate mass and elemental composition.

  • Instrument: e.g., Agilent 6545 Q-TOF LC/MS

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Analysis: Full scan and product ion scan modes were utilized to observe the parent ion and its fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of a natural product like this compound follows a logical workflow, from isolation to final structure confirmation.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation from Natural Source Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR MW_Formula Molecular Weight & Formula Determination MS->MW_Formula Fragmentation Fragmentation Analysis MS->Fragmentation NMR_Assignment NMR Signal Assignment NMR->NMR_Assignment Structure_Proposal Structure Proposal MW_Formula->Structure_Proposal Fragmentation->Structure_Proposal NMR_Assignment->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Caption: Workflow for the isolation and structure elucidation of this compound.

Note: The specific quantitative data in the tables for ¹H NMR, ¹³C NMR, and MS are currently placeholders. Populating this data requires access to a specific peer-reviewed scientific publication that reports the isolation and complete spectroscopic characterization of this compound. At the time of generating this document, a publicly accessible source providing this complete, verified dataset could not be definitively located. Researchers are advised to consult specialized chemical databases and the primary literature for the definitive spectroscopic data.

Methodological & Application

Application Note: Proposed Synthesis of 2-Debenzoylbaccatin III from Baccatin III

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baccatin (B15129273) III is a key intermediate in the semi-synthesis of the widely used anticancer drug, paclitaxel (B517696) (Taxol®) and its analogues. Chemical modification of the baccatin III core at various positions allows for the generation of a diverse range of taxoids with potentially improved pharmacological properties. This document outlines a proposed synthetic strategy for the preparation of 2-debenzoylbaccatin III from baccatin III. It is important to note that a direct, selective debenzoylation of the C-2 position of baccatin III is challenging due to the relative stability of the C-2 benzoate (B1203000) group compared to other ester functionalities on the molecule. Therefore, a multi-step approach involving protection of reactive hydroxyl groups is proposed.

The protocols and data presented herein are based on established principles of taxane (B156437) chemistry and should be considered as a general guide that may require further optimization.

Proposed Synthetic Strategy

The proposed synthesis involves a three-step process:

  • Selective Protection of C-7 and C-13 Hydroxyl Groups: The hydroxyl groups at the C-7 and C-13 positions are the most reactive. To prevent unwanted side reactions, these groups are first protected, for example, as triethylsilyl (TES) ethers.

  • Debenzoylation at the C-2 Position: With the more reactive hydroxyls protected, the less reactive C-2 benzoate can be cleaved under forced hydrolytic conditions.

  • Deprotection of C-7 and C-13 Hydroxyl Groups: Removal of the protecting groups from the C-7 and C-13 positions yields the target molecule, 2-debenzoylbaccatin III.

Experimental Protocols

Step 1: Synthesis of 7,13-bis(triethylsilyl)baccatin III (2)

This protocol describes the protection of the C-7 and C-13 hydroxyl groups of baccatin III (1) using triethylsilyl chloride.

Materials:

Procedure:

  • Dissolve baccatin III (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylsilyl chloride (3.0 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 7,13-bis(triethylsilyl)baccatin III (2).

Step 2: Synthesis of 2-debenzoyl-7,13-bis(triethylsilyl)baccatin III (3)

This protocol describes the hydrolysis of the C-2 benzoate group.

Materials:

  • 7,13-bis(triethylsilyl)baccatin III (2)

  • Sodium methoxide (B1231860) (NaOMe)

  • Methanol (B129727) (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve 7,13-bis(triethylsilyl)baccatin III (1.0 eq) in a mixture of anhydrous methanol and dichloromethane.

  • Add a solution of sodium methoxide in methanol (5.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-debenzoyl-7,13-bis(triethylsilyl)baccatin III (3).

Step 3: Synthesis of 2-Debenzoylbaccatin III (4)

This protocol describes the removal of the triethylsilyl protecting groups.

Materials:

  • 2-debenzoyl-7,13-bis(triethylsilyl)baccatin III (3)

  • Hydrofluoric acid-pyridine complex (HF-Pyridine)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve 2-debenzoyl-7,13-bis(triethylsilyl)baccatin III (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add HF-Pyridine (10.0 eq).

  • Stir the reaction at 0 °C and monitor by TLC.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain 2-debenzoylbaccatin III (4).

Data Presentation

Table 1: Summary of Reagents and Yields for the Synthesis of 2-Debenzoylbaccatin III

StepStarting MaterialReagentsProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
1Baccatin IIITESCl, Pyridine7,13-bis(triethylsilyl)baccatin III1.411.2790
27,13-bis(triethylsilyl)baccatin IIINaOMe, MeOH/DCM2-debenzoyl-7,13-bis(triethylsilyl)baccatin III1.200.8470
32-debenzoyl-7,13-bis(triethylsilyl)baccatin IIIHF-Pyridine, THF2-Debenzoylbaccatin III0.830.6275
Overall Yield 47

Note: Yields are illustrative and may vary based on experimental conditions.

Table 2: Spectroscopic Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Baccatin III (1)C₃₁H₃₈O₁₁586.63Characteristic signals for taxane core, acetyl, and benzoyl groups.Signals corresponding to the taxane skeleton, ester carbonyls, and aromatic rings.
7,13-bis(triethylsilyl)baccatin III (2)C₄₃H₆₆O₁₁Si₂815.15Appearance of signals for TES protecting groups (approx. 0.5-1.0 ppm).Additional signals for the triethylsilyl groups.
2-debenzoyl-7,13-bis(triethylsilyl)baccatin III (3)C₃₆H₆₂O₁₀Si₂711.04Disappearance of signals corresponding to the benzoyl group.Absence of signals for the benzoyl group.
2-Debenzoylbaccatin III (4)C₂₄H₃₄O₁₀482.52Disappearance of signals for TES groups; presence of a free hydroxyl at C-2.Disappearance of signals for TES groups.

Note: Specific chemical shifts are not provided as they would be dependent on the specific experimental acquisition parameters. The table provides expected changes in the spectra.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Debenzoylation cluster_step3 Step 3: Deprotection baccatin_III Baccatin III (1) reagents1 TESCl, Pyridine baccatin_III->reagents1 protected_baccatin 7,13-bis(triethylsilyl) baccatin III (2) reagents1->protected_baccatin reagents2 NaOMe, MeOH/DCM debenzoylated_protected 2-debenzoyl-7,13-bis(triethylsilyl) baccatin III (3) protected_baccatin->debenzoylated_protected reagents2->debenzoylated_protected reagents3 HF-Pyridine, THF final_product 2-Debenzoylbaccatin III (4) debenzoylated_protected->final_product reagents3->final_product Chemical_Transformation Baccatin_III Baccatin III (1) Protected_Baccatin 7,13-bis(triethylsilyl) baccatin III (2) Baccatin_III->Protected_Baccatin Protection Debenzoylated_Protected 2-debenzoyl-7,13-bis(triethylsilyl) baccatin III (3) Protected_Baccatin->Debenzoylated_Protected Debenzoylation Final_Product 2-Debenzoylbaccatin III (4) Debenzoylated_Protected->Final_Product Deprotection

Application Notes and Protocols for the Quantification of 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 2-Deacetyltaxachitriene A, a minor taxane (B156437) found in Taxus species. The methodologies described herein are based on established principles of taxane analysis and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a diterpenoid belonging to the taxane family, which includes the prominent anticancer drug paclitaxel (B517696) (Taxol®). As a minor constituent in Taxus extracts, its precise quantification is crucial for phytochemical profiling, biosynthetic pathway studies, and the quality control of herbal preparations. This document outlines protocols for sample preparation, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of this compound.

Sample Preparation from Taxus Plant Material

The efficient extraction of this compound from complex plant matrices is a critical first step for accurate quantification. The following protocol is a general procedure that can be adapted based on the specific Taxus species and tissue type (e.g., needles, bark).

Experimental Protocol: Extraction and Solid-Phase Extraction (SPE) Cleanup

  • Sample Collection and Pre-treatment: Collect fresh plant material (Taxus needles or bark) and air-dry in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of methanol (B129727) and sonicate for 30 minutes at room temperature.

    • Macerate the mixture at room temperature for 24 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh methanol.

    • Combine the filtrates and evaporate to dryness under reduced pressure at 40°C using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Redissolve the dried extract in 50 mL of a 50% methanol-water solution.

    • Transfer the solution to a separatory funnel and partition three times with 50 mL of n-hexane to remove non-polar impurities. Discard the n-hexane layers.

    • Subsequently, partition the aqueous methanol layer three times with 50 mL of dichloromethane (B109758).

    • Combine the dichloromethane layers, which contain the taxanes, and evaporate to dryness.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by sequentially passing 10 mL of methanol followed by 10 mL of deionized water.

    • Redissolve the dried dichloromethane extract in 2 mL of 50% methanol and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of 30% methanol in water to remove polar impurities.

    • Elute the taxanes, including this compound, with 10 mL of 80% methanol in water.

    • Evaporate the eluate to dryness and reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

Diagram of the Sample Preparation Workflow:

Sample_Preparation cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_cleanup SPE Cleanup Start Dried Plant Material Methanol_Extraction Methanol Extraction (3x) Start->Methanol_Extraction Filtration Filtration Methanol_Extraction->Filtration Evaporation1 Evaporation Filtration->Evaporation1 Redissolve1 Redissolve in 50% MeOH Evaporation1->Redissolve1 Hexane_Partition n-Hexane Partitioning (3x) Redissolve1->Hexane_Partition DCM_Partition Dichloromethane Partitioning (3x) Hexane_Partition->DCM_Partition Evaporation2 Evaporation DCM_Partition->Evaporation2 Redissolve2 Redissolve in 50% MeOH Evaporation2->Redissolve2 SPE_Load C18 SPE Loading Redissolve2->SPE_Load SPE_Wash Wash (30% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (80% MeOH) SPE_Wash->SPE_Elute Evaporation3 Evaporation SPE_Elute->Evaporation3 Reconstitute Reconstitute for Analysis Evaporation3->Reconstitute HPLC_Workflow Sample Prepared Sample/Standard Autosampler Autosampler Injection (20 µL) Sample->Autosampler HPLC_Column C18 Column Separation (Gradient Elution) Autosampler->HPLC_Column UV_Detector UV Detection (227 nm) HPLC_Column->UV_Detector Data_Acquisition Data Acquisition and Processing UV_Detector->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Application Notes and Protocols for 2-Deacetyltaxachitriene A in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and research databases did not yield specific studies on the application of 2-Deacetyltaxachitriene A in cancer cell line investigations. Therefore, detailed experimental protocols, quantitative data, and specific signaling pathways associated with this particular compound cannot be provided at this time.

While information on this compound is scarce, it is identified as a taxane (B156437) diterpenoid isolated from the Chinese Yew (Taxus chinensis). This class of compounds is of significant interest in oncology, with paclitaxel (B517696) and docetaxel (B913) being prominent examples of taxane-based chemotherapeutics. Taxanes are known to interfere with microtubule function, leading to cell cycle arrest and apoptosis.

This document, therefore, provides a generalized framework and protocols that are commonly employed in the study of novel taxane diterpenoids in cancer cell lines. These methodologies are based on established cancer research practices and studies on other compounds isolated from Taxus species. Researchers investigating this compound can adapt these protocols as a starting point for their studies.

General Workflow for Investigating a Novel Diterpenoid in Cancer Cell Lines

The following diagram outlines a typical experimental workflow for characterizing the anticancer effects of a novel compound like this compound.

Experimental Workflow General Experimental Workflow for a Novel Anticancer Compound cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Elucidation A Compound Preparation (this compound) B Selection of Cancer Cell Lines A->B C Cell Viability/Cytotoxicity Assay (e.g., MTT, SRB) B->C D Determine IC50 Values C->D E Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) D->E If cytotoxic F Cell Cycle Analysis (Flow Cytometry) D->F If cytotoxic G Western Blot Analysis (Protein Expression) E->G F->G H Pathway-Specific Inhibitors/Activators G->H I Analysis of Key Signaling Proteins (e.g., Akt, MAPK, Bcl-2 family) H->I J Propose Mechanism of Action I->J

Caption: A generalized workflow for the initial investigation of a novel compound's anticancer properties.

Hypothetical Data Presentation

Should studies on this compound become available, the following table structure is recommended for presenting cytotoxicity data for clear comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast CancerData not available
MDA-MB-231Breast CancerData not available
A549Lung CancerData not available
HCT116Colon CancerData not available
HeLaCervical CancerData not available

Standard Experimental Protocols

The following are detailed, standard protocols that can be adapted for the study of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

  • PBS

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

  • 6-well plates

  • PBS

Protocol:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at 37°C for 30 minutes.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Potential Signaling Pathways to Investigate

Based on the known mechanisms of other taxane diterpenoids, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound.

Potential Signaling Pathways Hypothesized Signaling Pathways for a Taxane Diterpenoid cluster_0 Microtubule Dynamics cluster_1 Apoptosis Induction compound This compound microtubules Microtubule Stabilization compound->microtubules Promotes tubulin Tubulin Dimers tubulin->microtubules Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest bcl2 Bcl-2 (Anti-apoptotic) mitotic_arrest->bcl2 Downregulates bax Bax (Pro-apoptotic) mitotic_arrest->bax Upregulates bcl2->bax Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A hypothetical signaling pathway illustrating how a taxane might induce apoptosis.

Further Research Directions: Should initial studies show promising anticancer activity for this compound, further investigations could include:

  • Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in the cell cycle (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases).

  • In vivo studies: To evaluate the anti-tumor efficacy of this compound in animal models.

  • Combination studies: To assess potential synergistic effects with other known anticancer drugs.

It is our hope that future research will elucidate the specific biological activities of this compound, allowing for the development of detailed and specific application notes.

Application Notes and Protocols for the Extraction of 2-Deacetyltaxachitriene A from Taxus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxachitriene A is a member of the taxane (B156437) diterpenoid family of natural products, which are of significant interest to the pharmaceutical industry due to their potent biological activities. Found in various species of the yew tree (Taxus), these compounds, most notably Paclitaxel (Taxol®), have been successfully developed into frontline anticancer agents. The isolation and characterization of minor taxoids like this compound are crucial for the discovery of new therapeutic leads with potentially improved efficacy, better solubility, or a different spectrum of activity. These minor constituents also serve as valuable synthons for the semi-synthesis of novel taxane analogues.

This document provides a detailed protocol for the extraction and purification of this compound from Taxus species, with a particular focus on Taxus chinensis var. mairei, a known source of diverse taxoids. The methodologies described herein are compiled from established procedures for the isolation of taxane derivatives and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug development.

Data Presentation: Comparative Extraction Parameters for Taxoids from Taxus chinensis

The following table summarizes typical quantitative data for the extraction of taxoids from Taxus chinensis, providing a baseline for optimizing the isolation of this compound.

ParameterValue/RangeReference SpeciesPlant PartNotes
Extraction Solvent 90% Methanol (B129727) in WaterTaxus chinensis var. maireiTwigs and NeedlesOptimized for high taxol yield, likely effective for related taxoids.
Solid-to-Liquid Ratio 1:15 (g/mL)Taxus chinensis var. maireiTwigs and NeedlesA higher solvent volume ensures thorough extraction.
Extraction Method Ultrasonic-assisted extractionTaxus chinensis var. maireiTwigs and NeedlesUltrasound can enhance extraction efficiency and reduce time.
Extraction Temperature 40 °CTaxus chinensis var. maireiTwigs and NeedlesModerate temperature helps to prevent degradation of thermolabile compounds.
Extraction Time 60 minutesTaxus chinensis var. maireiTwigs and NeedlesOptimized for maximizing the yield of taxoids.
Initial Purification Liquid-liquid partitioningGeneral Taxus speciesCrude ExtractTypically partitioned between water and a non-polar solvent like dichloromethane (B109758) to remove polar impurities.
Chromatographic Media Silica (B1680970) Gel, SephadexTaxus chinensis var. maireiConcentrated ExtractUsed for initial fractionation of the crude extract.

Experimental Protocols

This section details the step-by-step methodology for the extraction and isolation of this compound from Taxus species.

Part 1: Plant Material Collection and Preparation
  • Collection: Collect fresh needles and twigs from healthy Taxus chinensis var. mairei trees. The concentration of taxoids can vary with season and plant age, so consistent collection parameters are recommended.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, for 2-3 weeks, or use a forced-air oven at a temperature not exceeding 45 °C until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Part 2: Extraction
  • Solvent Preparation: Prepare a solution of 90% methanol in deionized water.

  • Maceration and Sonication:

    • Place 1 kg of the powdered plant material in a large glass container.

    • Add 15 L of the 90% methanol solvent to achieve a solid-to-liquid ratio of 1:15.

    • Submerge the container in an ultrasonic bath and sonicate at 40 °C for 60 minutes.

    • After sonication, allow the mixture to macerate for an additional 24 hours at room temperature with occasional stirring.

  • Filtration and Concentration:

    • Filter the mixture through a coarse filter paper to remove the solid plant material.

    • Re-extract the plant residue twice more with the same solvent and conditions.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a viscous crude extract.

Part 3: Initial Purification by Liquid-Liquid Partitioning
  • Suspension: Suspend the crude extract in 1 L of deionized water.

  • Solvent Extraction:

    • Transfer the aqueous suspension to a large separatory funnel.

    • Perform a liquid-liquid extraction with dichloromethane (3 x 1 L).

    • Combine the dichloromethane fractions, which will contain the taxoids.

  • Drying and Concentration:

    • Dry the combined dichloromethane extract over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield a dried, semi-purified extract.

Part 4: Chromatographic Purification
  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column (e.g., 200-300 mesh) packed in a suitable solvent system, such as a gradient of hexane (B92381) and ethyl acetate.

    • Dissolve the semi-purified extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable visualization agent (e.g., vanillin-sulfuric acid spray followed by heating).

    • Combine fractions that show a similar TLC profile, which are likely to contain taxoids.

  • Sephadex LH-20 Column Chromatography (Size Exclusion):

    • Further purify the taxoid-rich fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to separate compounds based on their molecular size and remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • The final purification of this compound is achieved by preparative HPLC.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is a common mobile phase for separating taxoids. The exact gradient program should be optimized based on analytical HPLC of the fractions.

    • Detection: UV detection at a wavelength around 227 nm is suitable for taxoids.

    • Inject the concentrated fraction from the Sephadex column and collect the peak corresponding to this compound. The identity and purity of the isolated compound should be confirmed by analytical techniques such as LC-MS and NMR.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the extraction and purification of this compound.

Extraction_Workflow A Plant Material Collection (Taxus chinensis var. mairei) B Drying and Grinding A->B C Ultrasonic-Assisted Extraction (90% Methanol, 40°C, 60 min) B->C D Filtration and Concentration C->D E Liquid-Liquid Partitioning (Water/Dichloromethane) D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 Column Chromatography F->G H Preparative HPLC G->H I Isolated this compound H->I

Caption: Workflow for the extraction and purification of this compound.

Application Note: LC-MS/MS Analysis of 2-Deacetyltaxachitriene A in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxachitriene A is a member of the taxane (B156437) family of diterpenoids, which are of significant interest due to the potent anti-cancer activity of prominent members like Paclitaxel (Taxol®). Found in various species of the yew tree (Taxus), the analysis and quantification of taxane analogues are crucial for drug discovery, understanding biosynthetic pathways, and quality control of plant-based medicinal products. This application note provides a detailed protocol for the sensitive and selective analysis of this compound in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established protocols for taxane analysis.

Data Presentation

While specific quantitative data for this compound in plant extracts is not extensively available in published literature, the following table illustrates the typical presentation of such data for other major taxanes found in Taxus species. This format should be adopted for reporting concentrations of this compound.

Table 1: Example Quantitative Data of Major Taxanes in Taxus Species Extracts.

CompoundPlant SpeciesTissueConcentration (µg/g dry weight)Reference
PaclitaxelTaxus cuspidataNeedles1.67[1]
10-Deacetylbaccatin IIITaxus baccataNeedles40[2]
CephalomannineTaxus chinensisBark893[1]
7-epi-TaxolTaxus mediaNeedles-[1]
This compound Taxus chinensis Needles (To be determined) N/A

Experimental Protocols

This section details the recommended procedures for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

Sample Preparation: Solid-Liquid Extraction

This protocol is adapted from methods developed for the extraction of taxoids from Taxus leaves.[3]

  • Harvesting and Drying: Collect fresh plant material (e.g., needles, twigs) from the desired Taxus species. Air-dry the material at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.

  • Grinding: Grind the dried plant material into a fine powder (e.g., 65 mesh) using a laboratory mill.

  • Extraction:

    • Accurately weigh 0.1 g of the powdered plant material into a 50 mL conical flask.

    • Add 25 mL of 80% methanol (B129727) in water (v/v).

    • Extract the sample in an ultrasonic bath with an output power of 300 W at 40 kHz for 30 minutes.

    • After extraction, allow the sample to cool and then add 80% methanol to compensate for any weight loss during sonication.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 12,000 rpm for 10 minutes to pellet the solid plant material.

    • Filter the supernatant through a 0.22 µm microporous membrane (e.g., PTFE or nylon) into an HPLC vial.

  • Dilution: If necessary, dilute the sample with the initial mobile phase to bring the analyte concentration within the calibration range.

LC-MS/MS Analysis

This is a proposed method based on typical conditions for taxane analysis.[3][4]

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Liquid Chromatography Conditions:

    • Column: C18 reversed-phase column (e.g., Waters Cortecs C18, 2.1 × 100 mm, 1.6 µm).[4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) %A %B
      0.0 - 0.5 95 5
      0.5 - 2.5 95 → 55 5 → 45
      2.5 - 4.5 55 45
      4.5 - 8.5 55 → 25 45 → 75
      8.5 - 8.6 25 → 95 75 → 5

      | 8.6 - 10.5 | 95 | 5 |

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 45°C.[4]

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion ([M+H]⁺): The molecular formula for this compound is C₃₀H₄₂O₁₂.[5] The expected monoisotopic mass is 594.2676 g/mol . Therefore, the precursor ion to monitor is m/z 595.27 .

      • Proposed Quantifier Ion: m/z 595.27 → 535.25 (Loss of acetic acid)

      • Proposed Qualifier Ion 1: m/z 595.27 → 517.24 (Loss of acetic acid and water)

      • Proposed Qualifier Ion 2: m/z 595.27 → 475.23 (Further fragmentation of the taxane core)

    • Collision Energy (CE): To be optimized for each transition, typically in the range of 15-40 eV.

    • Declustering Potential (DP): To be optimized, typically around 60 V.[7]

Calibration and Quantification
  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. From the stock solution, prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Calibration Curve: Inject the standard solutions and plot the peak area of the quantifier transition against the concentration. A linear regression with a weighting factor of 1/x or 1/x² is often used.[7]

  • Quantification: Inject the prepared plant extract samples and use the calibration curve to determine the concentration of this compound in the samples.

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of this compound.

Simplified Taxane Biosynthetic Pathway

biosynthetic_pathway GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(20),11(12)-diene GGPP->Taxadiene Taxadiene Synthase TaxaneCore Taxane Core Skeleton (6/8/6 ring system) Taxadiene->TaxaneCore Cytochrome P450 Oxygenases Hydroxylation Multiple Hydroxylation & Acylation Steps TaxaneCore->Hydroxylation Target This compound Hydroxylation->Target OtherTaxanes Other Taxanes (e.g., Paclitaxel) Hydroxylation->OtherTaxanes

References

Purification of 2-Deacetyltaxachitriene A by HPLC: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxachitriene A is a taxane (B156437) diterpenoid isolated from various yew species (Taxus), such as Taxus chinensis. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest for phytochemical research and drug discovery. The isolation and purification of this compound in high purity are essential for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of natural products like taxanes due to its high resolution and reproducibility.

This application note provides a detailed protocol for the purification of this compound from a crude extract of Taxus chinensis using preparative HPLC. The methodology is based on established principles of taxane separation and serves as a comprehensive guide for researchers in the field.

Data Presentation

The following table summarizes the key quantitative parameters for the preparative HPLC purification of this compound. These values are representative and may vary depending on the specific instrumentation, column condition, and the purity of the initial crude extract.

ParameterAnalytical ScalePreparative Scale
HPLC Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 20 x 250 mm
Mobile Phase A WaterWater
Mobile Phase B Acetonitrile (B52724)Acetonitrile
Gradient 40% B to 53% B over 13 min40% B to 53% B over 13 min
Flow Rate 0.8 mL/min10 mL/min
Injection Volume 10 µL0.5 mL
Detection Wavelength 227 nm227 nm
Column Temperature 30 °C30 °C
Expected Purity >95%>95%
Expected Recovery Not Applicable85-95% (from loaded crude)

Experimental Protocols

Extraction of Crude Taxanes from Taxus chinensis

A systematic extraction process is crucial to obtain a crude mixture enriched with taxanes prior to HPLC purification.

Materials:

Protocol:

  • Macerate the dried and powdered plant material in 95% ethanol at room temperature for 24-48 hours.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Suspend the crude extract in water and partition successively with hexane and dichloromethane.

  • Collect the dichloromethane fraction, which will contain the majority of the taxanes, and evaporate the solvent.

  • Subject the dried dichloromethane fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (B1210297) to obtain a taxane-enriched fraction.

  • Dry the taxane-enriched fraction, and this will serve as the starting material for HPLC purification.

Preparative HPLC Purification of this compound

This protocol details the preparative HPLC method for the isolation of this compound. The method is scaled up from a corresponding analytical method to ensure optimal separation and purity.

Materials and Equipment:

  • Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

  • Fraction collector.

  • Preparative C18 reverse-phase column (e.g., 20 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • The crude taxane extract obtained from the extraction protocol.

  • 0.22 µm syringe filters.

Protocol:

  • Sample Preparation: Dissolve the crude taxane extract in the initial mobile phase composition (e.g., 40% acetonitrile in water) to a suitable concentration (e.g., 10-50 mg/mL). Filter the sample solution through a 0.22 µm syringe filter before injection.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (40% Acetonitrile / 60% Water) at a flow rate of 10 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Method Parameters: Set up the HPLC method with the parameters outlined in the data presentation table for the preparative scale.

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram at 227 nm. Collect fractions corresponding to the peak of interest based on retention time. The retention time for this compound will need to be determined from an initial analytical run or by analyzing small injections on the preparative system.

  • Post-Purification Processing: Combine the fractions containing the purified this compound. Evaporate the solvent (acetonitrile) under reduced pressure. The remaining aqueous solution can be freeze-dried to obtain the purified compound as a solid.

  • Purity Analysis: Analyze the purity of the isolated compound using analytical HPLC with the parameters specified in the data presentation table.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow from the initial extraction to the final purified compound.

HPLC_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_hplc HPLC Purification cluster_analysis Purity Analysis plant_material Taxus chinensis Plant Material extraction Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning silica_column Silica Gel Chromatography partitioning->silica_column crude_extract Crude Taxane Extract silica_column->crude_extract sample_prep Sample Preparation crude_extract->sample_prep hplc_injection Preparative HPLC Injection sample_prep->hplc_injection fraction_collection Fraction Collection hplc_injection->fraction_collection solvent_evaporation Solvent Evaporation & Lyophilization fraction_collection->solvent_evaporation pure_compound Purified this compound solvent_evaporation->pure_compound analytical_hplc Analytical HPLC pure_compound->analytical_hplc

Caption: Workflow for the purification of this compound.

Application Notes and Protocols for the Derivatization of 2-Deacetyltaxachitriene A for Improved Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deacetyltaxachitriene A is a complex diterpene of the taxane (B156437) family, which are of significant interest in pharmaceutical research due to their potential biological activities. The analysis of such compounds often presents challenges due to their low volatility, thermal instability, and lack of strong chromophores, which can result in poor sensitivity and chromatographic resolution. Chemical derivatization is a powerful technique to overcome these analytical hurdles by modifying the analyte's chemical structure to improve its detectability and chromatographic behavior.

This document provides detailed application notes and protocols for two effective derivatization strategies for this compound: silylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and acylation (benzoylation) for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. These methods aim to enhance the analytical performance, enabling more sensitive and robust quantification in various matrices.

Chemical Structure of this compound

This compound possesses multiple hydroxyl (-OH) functional groups, which are the primary targets for derivatization. These polar groups are responsible for the compound's low volatility and can lead to poor peak shape in gas chromatography.

Section 1: Silylation for Enhanced GC-MS Analysis

Silylation involves the replacement of active hydrogens in the hydroxyl groups of this compound with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and thermal stability of the molecule, making it amenable to GC-MS analysis. The resulting TMS ethers are less polar, leading to improved chromatographic peak shape and reduced tailing.

Application Note

Silylation of this compound with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective method for its quantitative analysis by GC-MS. The derivatization is typically rapid and produces volatile and thermally stable TMS ethers. This allows for lower detection limits and more accurate quantification compared to the analysis of the underivatized compound. The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction rate, especially for sterically hindered hydroxyl groups.

Experimental Protocol: Silylation of this compound

Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) (reaction solvent and catalyst)

  • Anhydrous Hexane (B92381) (for dilution)

  • GC vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound into a 2 mL GC vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to the dried sample to ensure it is fully dissolved.

    • Add 100 µL of BSTFA (+1% TMCS) to the vial.

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven to drive the reaction to completion.

  • Sample Dilution and Analysis:

    • Allow the vial to cool to room temperature.

    • Dilute the derivatized sample with anhydrous hexane to a final concentration suitable for GC-MS analysis (e.g., dilute to 1 mL for a 1 µg/mL solution).

    • The sample is now ready for injection into the GC-MS system.

GC-MS Parameters (Typical)
ParameterValue
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temp. 280°C
Injection Mode Splitless (1 µL injection volume)
Oven Program Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min
MS Transfer Line 290°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-800
Expected Improvement in Analysis

The following table provides a summary of the expected quantitative improvements based on the analysis of similar derivatized taxanes.

ParameterUnderivatized this compoundSilylated this compound (TMS-ether)
Amenable to GC-MS No (low volatility, thermal instability)Yes
Expected LOD (GC-MS) N/A1-10 ng/mL
Expected LOQ (GC-MS) N/A5-25 ng/mL
Chromatographic Peak Shape N/ASymmetrical, reduced tailing

Diagram: Silylation Workflow for GC-MS Analysis

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Dry Sample (N2 stream) start->dry dissolve Dissolve in Pyridine dry->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa react Heat at 60°C for 30 min add_bstfa->react cool Cool to Room Temp react->cool dilute Dilute with Hexane cool->dilute inject Inject into GC-MS dilute->inject

Silylation workflow for this compound.

Section 2: Acylation (Benzoylation) for Enhanced HPLC-UV and LC-MS Analysis

Acylation of the hydroxyl groups of this compound with a reagent containing a strong chromophore, such as benzoyl chloride, introduces a UV-active moiety into the molecule. This significantly enhances its detectability by HPLC with a UV detector. Furthermore, the increased hydrophobicity of the benzoylated derivative can lead to improved retention and separation on reversed-phase HPLC columns. For LC-MS analysis, the derivatization can improve ionization efficiency and provide characteristic fragmentation patterns useful for identification and quantification.

Application Note

Benzoylation is a robust pre-column derivatization technique for enhancing the analysis of this compound by HPLC-UV and LC-MS. The reaction with benzoyl chloride converts the hydroxyl groups to benzoate (B1203000) esters, which exhibit strong UV absorbance around 230 nm. This derivatization allows for sensitive detection at low concentrations, which may not be achievable with the underivatized compound due to its weak chromophore. The method is suitable for quantitative analysis in various sample matrices, provided that appropriate sample cleanup is performed to remove excess reagent and byproducts.

Experimental Protocol: Benzoylation of this compound

Materials and Reagents:

  • This compound standard

  • Benzoyl Chloride

  • Anhydrous Pyridine (reaction solvent and catalyst)

  • Methanol (B129727) (to quench the reaction)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (for mobile phase)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen gas supply

Procedure:

  • Sample Preparation:

    • Place a known amount of this compound (e.g., 1 mg) in a reaction vial.

    • If in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 200 µL of anhydrous pyridine to the vial to dissolve the sample.

    • Add 50 µL of benzoyl chloride to the solution.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the reaction mixture at 50°C for 1 hour in a heating block or water bath.

  • Reaction Quenching and Sample Preparation for HPLC:

    • Cool the vial to room temperature.

    • Add 100 µL of methanol to quench the excess benzoyl chloride and vortex for 1 minute.

    • Evaporate the mixture to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL of 50:50 acetonitrile:water) for HPLC analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC-UV and LC-MS/MS Parameters (Typical)
ParameterHPLC-UVLC-MS/MS
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 min, hold at 95% B for 5 min, return to 50% B over 1 min, and equilibrate for 4 min40% B to 90% B over 15 min, hold at 90% B for 3 min, return to 40% B over 1 min, and equilibrate for 2 min
Flow Rate 1.0 mL/min0.3 mL/min
Column Temp. 30°C40°C
UV Detection 230 nmN/A
Injection Vol. 10 µL5 µL
Ionization Mode N/AElectrospray Ionization (ESI), Positive Mode
MS/MS Transitions N/APrecursor ion to specific product ions (to be determined for the benzoylated derivative)
Expected Improvement in Analysis

The following table summarizes the expected quantitative improvements for the HPLC-UV analysis of benzoylated this compound, based on data from similar taxane derivatives.

ParameterUnderivatized this compoundBenzoylated this compound
UV Absorbance Maximum Weak or non-specific~230 nm (strong)
Expected LOD (HPLC-UV) 50-100 ng/mL1-5 ng/mL
Expected LOQ (HPLC-UV) 150-300 ng/mL5-15 ng/mL
HPLC Retention Potentially early elutionIncreased retention on C18 columns
LC-MS Ionization Efficiency ModeratePotentially improved

Diagram: Acylation (Benzoylation) and Analysis Workflow

acylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_quench Quenching & Cleanup cluster_analysis Analysis start This compound Sample dry Dry Sample start->dry dissolve Dissolve in Pyridine dry->dissolve add_bzcl Add Benzoyl Chloride dissolve->add_bzcl react Heat at 50°C for 1 hr add_bzcl->react cool Cool to Room Temp react->cool quench Add Methanol cool->quench evaporate Evaporate to Dryness quench->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter inject Inject into HPLC-UV or LC-MS filter->inject

Benzoylation workflow for improved analysis.

Conclusion

The derivatization of this compound through silylation or acylation offers significant advantages for its quantitative analysis. Silylation enables robust GC-MS analysis of this otherwise non-volatile compound, while benzoylation dramatically improves detection sensitivity for HPLC-UV and can enhance LC-MS performance. The choice of derivatization strategy will depend on the available instrumentation and the specific requirements of the analytical method, such as desired sensitivity and the nature of the sample matrix. The detailed protocols provided herein serve as a comprehensive guide for researchers to implement these techniques for the improved analysis of this compound and other related taxanes.

Application Notes and Protocols: The Use of 2-Deacetyltaxachitriene A as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 2-Deacetyltaxachitriene A as a reference standard in analytical and research settings. This document is intended to guide researchers in accurately quantifying this compound in various matrices, including plant extracts and pharmaceutical formulations.

Introduction

This compound is a diterpenoid compound that can be isolated from the seeds of the Chinese yew, Taxus chinensis. As a member of the taxane (B156437) family, which includes the important anticancer drug paclitaxel, the accurate quantification of this compound is crucial for research, quality control of natural product extracts, and in the development of novel chemotherapeutic agents.[1][2] This document outlines the properties of this compound as a reference standard and provides standardized protocols for its use in High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The physical and chemical properties of the this compound reference standard are summarized in the table below. This data is critical for the preparation of stock solutions and for accurate quantitative analysis.

PropertyValueSource
Product Name This compoundCertificate of Analysis
Catalog Number BCN7415Certificate of Analysis
Batch Number KLKH12b01Certificate of Analysis
Molecular Formula C₃₀H₄₂O₁₂Certificate of Analysis[3]
Molecular Weight 594.65 g/mol Certificate of Analysis[3]
Purity >98% (HPLC)Certificate of Analysis[3]
CAS Number 214769-96-7Certificate of Analysis[3]
Physical Description PowderCertificate of Analysis[3]
Storage Store in a sealed, cool, and dry condition.Certificate of Analysis[3]

Experimental Protocols

The following protocols are provided as a starting point for method development and can be adapted based on the specific analytical instrumentation and matrix requirements.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in moderately complex samples.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (optional, for pH adjustment)

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v) or Gradient: See table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 227 nm
Injection Volume 10 µL

Gradient Elution Profile (Example):

Time (min)% Acetonitrile% Water
0.04060
20.08020
25.08020
25.14060
30.04060

3.1.3. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range of 1 - 100 µg/mL.

  • Sample Preparation: The sample preparation method will vary depending on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase.

  • Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter before injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity, making it suitable for the quantification of this compound at low concentrations or in complex matrices.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Internal Standard (IS), e.g., a structurally similar taxane not present in the sample.

3.2.2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the reference standard. A possible precursor ion would be [M+Na]⁺ or [M+NH₄]⁺.

3.2.3. Standard and Sample Preparation

  • Stock and Working Standard Solutions: Prepare as described in the HPLC-UV protocol, but use LC-MS grade solvents and dilute to a lower concentration range (e.g., 0.1 - 100 ng/mL). Add the internal standard to all working standards and samples at a fixed concentration.

  • Sample Preparation: Employ a robust sample clean-up method such as SPE to minimize matrix effects. The final extract should be reconstituted in the initial mobile phase composition.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing ref_std This compound Reference Standard stock_sol Prepare Stock Solution (e.g., 1 mg/mL in Methanol) ref_std->stock_sol work_std Prepare Working Standards (Calibration Curve) stock_sol->work_std hplc HPLC-UV or LC-MS/MS Analysis work_std->hplc sample Unknown Sample sample_prep Sample Preparation (Extraction, Dilution) sample->sample_prep sample_prep->hplc cal_curve Generate Calibration Curve hplc->cal_curve quant Quantify Analyte in Sample hplc->quant cal_curve->quant result Report Concentration quant->result

Caption: Workflow for quantitative analysis using a reference standard.

Conclusion

The use of a well-characterized reference standard is fundamental for achieving accurate and reproducible quantitative results. This document provides the essential information and standardized protocols for the application of this compound as a reference standard. The provided HPLC-UV and LC-MS/MS methods can be adapted to suit various research and quality control needs, ensuring reliable quantification of this important taxane compound.

References

Application Notes and Protocols: Microtubule Stabilization Assay with 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is tightly regulated. Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. Taxanes, such as paclitaxel (B517696), are a prominent class of anti-cancer drugs that function by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

2-Deacetyltaxachitriene A is a taxane (B156437) derivative that is of interest for its potential microtubule-stabilizing properties. This document provides detailed protocols for assessing the microtubule-stabilizing activity of this compound using both in vitro and cell-based assays. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

In Vitro Microtubule Stabilization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin into microtubules. The increase in microtubule polymer mass is monitored by an increase in fluorescence of a reporter dye.

Principle

The assay utilizes purified tubulin and a fluorescent reporter that preferentially binds to microtubules over free tubulin dimers, resulting in a significant increase in fluorescence quantum yield upon polymerization.[1] A microtubule-stabilizing agent will promote and enhance this polymerization, leading to a stronger fluorescent signal compared to a control.

Experimental Protocol

1. Reagent Preparation:

  • Tubulin: Reconstitute lyophilized porcine brain tubulin (>99% pure) on ice with General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 10 mg/mL.[2]

  • GTP Stock Solution: Prepare a 100 mM solution of GTP in distilled water and store in aliquots at -70°C.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Further dilute in GTB to create a range of working concentrations (e.g., 10X final concentration).

  • Paclitaxel (Positive Control): Prepare a 10 mM stock solution in DMSO and dilute similarly to the test compound.

  • DMSO (Vehicle Control): Use as a negative control at the same final concentration as the test compound.

  • Fluorescent Reporter Stock: Prepare a 1 mM stock solution of a microtubule-binding fluorescent dye (e.g., DAPI can be used as it has been shown to report on tubulin polymerization) in DMSO.[2]

  • Polymerization Buffer: Prepare by supplementing GTB with GTP (1 mM final concentration) and the fluorescent reporter (e.g., 6.3 µM DAPI final concentration).[2]

2. Assay Procedure:

  • Set up a fluorescence plate reader to 37°C. Use black, half-area 96-well plates for the assay.[1]

  • Add 5 µL of the 10X working solutions of this compound, paclitaxel, or DMSO to the appropriate wells.

  • Prepare the tubulin polymerization mix by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM.

  • Initiate the polymerization by adding 45 µL of the tubulin polymerization mix (containing tubulin at a final concentration of 2 mg/mL) to each well.[2]

  • Immediately place the plate in the pre-warmed plate reader and begin monitoring the fluorescence every minute for 60 minutes.

    • Excitation Wavelength: 360 nm

    • Emission Wavelength: 450 nm[3]

3. Data Analysis:

  • Plot the fluorescence intensity against time for each concentration of this compound and the controls.

  • The area under the curve (AUC) can be calculated to represent the total amount of microtubule polymer formed.

  • Determine the EC₅₀ value for this compound, which is the concentration that induces 50% of the maximal polymerization effect.

Data Presentation

Table 1: In Vitro Microtubule Polymerization Data (Example)

CompoundConcentration (µM)Polymerization (AUC as % of Control)
DMSO (Vehicle)-100%
Paclitaxel1250%
This compound0.1120%
1210%
10245%
EC₅₀ (µM) This compound ~0.8 µM (Example Value)

Cell-Based Microtubule Stabilization Assay

This assay quantifies the ability of this compound to stabilize microtubules within cultured cells. Stabilized microtubules are more resistant to depolymerization induced by agents like nocodazole (B1683961) or cold treatment.[4][5]

Principle

Cells are first treated with the test compound to allow for microtubule stabilization. Subsequently, a microtubule-destabilizing agent is added. The remaining stabilized microtubule network is then fixed, stained with an anti-tubulin antibody, and quantified using immunofluorescence microscopy and image analysis.[5][6]

Experimental Protocol

1. Cell Culture and Treatment:

  • Seed HeLa or A549 cells in 96-well imaging plates at a density that ensures they are sub-confluent at the time of the assay.[2][6]

  • Allow cells to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of this compound, paclitaxel (positive control), and DMSO (vehicle control) for 4-18 hours at 37°C.[2]

2. Induction of Microtubule Depolymerization:

  • Following treatment, add a microtubule-depolymerizing agent such as nocodazole (e.g., 10 µM final concentration) or combretastatin (B1194345) A4 (e.g., 0.5 µM final concentration) to all wells (except for the 'no depolymerization' control) and incubate for 30-60 minutes at 37°C.[5][6]

3. Immunofluorescence Staining:

  • Gently wash the cells with pre-warmed PBS.

  • Fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.[2]

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells twice with PBS.

  • Block non-specific antibody binding with 2% BSA in PBS for 1 hour.

  • Incubate with a primary antibody against α-tubulin (e.g., 1:1000 dilution in blocking buffer) for 1 hour at room temperature.

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG, 1:1000 dilution) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

4. Imaging and Data Analysis:

  • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Use image analysis software to quantify the total fluorescence intensity of the microtubule network per cell.

  • Normalize the data to the number of cells (determined by the nuclear stain).

  • Calculate the percentage of microtubule stabilization as the ratio of the fluorescence intensity in treated, depolymerized cells to that in untreated, non-depolymerized cells.

  • Determine the EC₅₀ value for this compound.

Data Presentation

Table 2: Cell-Based Microtubule Stabilization Data (Example)

CompoundConcentration (µM)Microtubule Stabilization (% of Control)
DMSO + Nocodazole-0%
Paclitaxel + Nocodazole0.185%
This compound + Nocodazole0.0115%
0.175%
190%
EC₅₀ (µM) This compound ~0.08 µM (Example Value)

Visualizations

Signaling Pathway of Taxane-Induced Microtubule Stabilization

cluster_0 Cellular Environment cluster_1 Cellular Response Free Tubulin Free Tubulin Microtubule Microtubule Microtubule->Free Tubulin Depolymerization Stabilized Microtubule Stabilized Microtubule Microtubule->Stabilized Microtubule Stabilization Taxane This compound Taxane->Microtubule Binds to β-tubulin subunit Mitotic Arrest Mitotic Arrest Stabilized Microtubule->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces Prepare Reagents Prepare Reagents Add Compound Add this compound and Controls to Plate Prepare Reagents->Add Compound Initiate Polymerization Add Tubulin/GTP Mix Add Compound->Initiate Polymerization Measure Fluorescence Incubate at 37°C and Measure Fluorescence Initiate Polymerization->Measure Fluorescence Data Analysis Plot Fluorescence vs. Time Calculate AUC and EC₅₀ Measure Fluorescence->Data Analysis End End Data Analysis->End Compound Treatment Treat with this compound Induce Depolymerization Add Nocodazole Compound Treatment->Induce Depolymerization Fix and Stain Fix and Stain for Tubulin and Nuclei Induce Depolymerization->Fix and Stain Imaging Imaging Fix and Stain->Imaging Quantification Image Analysis to Quantify Microtubule Network Imaging->Quantification

References

Application Notes and Protocols for the Total Synthesis Strategies for 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines plausible total synthesis strategies for 2-deacetyltaxachitriene A, a complex diterpenoid of the taxane (B156437) family. As no complete total synthesis of this specific molecule has been published, the following strategies are based on successful and well-documented approaches to other members of the taxane family, most notably the two-phase synthesis paradigm which involves the initial construction of a core scaffold followed by late-stage functionalization.

Structure of this compound

This compound is a natural product isolated from the seeds of the Chinese yew, Taxus chinensis.[1] Its structure is characterized by the 6-8-6 tricyclic carbon skeleton typical of taxanes, with a specific pattern of oxygenation.

Molecular Formula: C₃₀H₄₂O₁₂[1][2] Molecular Weight: 594.65 g/mol [1] CAS Number: 214769-96-7[1]

The key structural features include a lack of an acetyl group at the C2 position, which is common in other prominent taxanes like Paclitaxel.

Retrosynthetic Analysis

A logical retrosynthetic strategy for this compound is a convergent approach, centered around the formation of the taxane core. The "two-phase" synthesis strategy, which separates the construction of the carbon skeleton (cyclase phase) from the introduction of oxidative functional groups (oxidase phase), provides a robust framework.[3]

The analysis begins by disconnecting the ester groups, leading back to a poly-hydroxylated taxane core. A key late-stage transformation would be the selective deacetylation at the C2 position. The core itself can be traced back to a less functionalized intermediate, such as taxadiene, a common precursor in taxane biosynthesis and a target in several total syntheses.[3][4][5][6]

G This compound This compound Poly-acetylated Precursor Poly-acetylated Precursor This compound->Poly-acetylated Precursor Selective C2-Deacetylation Poly-hydroxylated Taxane Core Poly-hydroxylated Taxane Core Poly-acetylated Precursor->Poly-hydroxylated Taxane Core Acylations Taxadiene Derivative Taxadiene Derivative Poly-hydroxylated Taxane Core->Taxadiene Derivative Late-Stage Oxidations (Oxidase Phase) A-Ring Fragment A-Ring Fragment Taxadiene Derivative->A-Ring Fragment [4+2] Cycloaddition / Ring Closure C-Ring Fragment C-Ring Fragment Taxadiene Derivative->C-Ring Fragment [4+2] Cycloaddition / Ring Closure

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis Strategy

The forward synthesis is conceptualized in two primary phases: the synthesis of a key taxane core intermediate (taxadienone), and the subsequent late-stage functionalization to yield this compound.

A scalable and enantioselective synthesis of a taxane core, such as (+)-taxa-4(5),11(12)-dien-2-one, has been reported and serves as an excellent starting point.[7] This approach forges the characteristic 6-8-6 tricyclic system through a vicinal difunctionalization/Diels-Alder strategy.

G cluster_start Starting Materials Cyclohexenone Derivative Cyclohexenone Derivative 1,6-Conjugate Addition 1,6-Conjugate Addition Cyclohexenone Derivative->1,6-Conjugate Addition Diene Fragment Diene Fragment Diene Fragment->1,6-Conjugate Addition Enantioselective Methylation Enantioselective Methylation 1,6-Conjugate Addition->Enantioselective Methylation Aldol Addition Aldol Addition Enantioselective Methylation->Aldol Addition Intramolecular Diels-Alder Intramolecular Diels-Alder Aldol Addition->Intramolecular Diels-Alder Taxadienone Taxadienone Intramolecular Diels-Alder->Taxadienone G Taxadienone Taxadienone Allylic Oxidations (C5, C10, C13) Allylic Oxidations (C5, C10, C13) Taxadienone->Allylic Oxidations (C5, C10, C13) Further Hydroxylations Further Hydroxylations Allylic Oxidations (C5, C10, C13)->Further Hydroxylations Protecting Group Manipulations Protecting Group Manipulations Further Hydroxylations->Protecting Group Manipulations Acylations Acylations Protecting Group Manipulations->Acylations Poly-acetylated Precursor Poly-acetylated Precursor Acylations->Poly-acetylated Precursor Selective C2-Deacetylation Selective C2-Deacetylation Poly-acetylated Precursor->Selective C2-Deacetylation This compound This compound Selective C2-Deacetylation->this compound

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of 2-Deacetyltaxachitriene A and Related Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of 2-Deacetyltaxachitriene A and other complex taxane (B156437) diterpenoids. This resource is designed for researchers, scientists, and drug development professionals engaged in the challenging field of taxane synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles.

The total synthesis of taxanes, including this compound, presents a formidable challenge in organic chemistry due to their complex, highly oxygenated, and stereochemically dense structures. While a specific total synthesis for this compound is not extensively documented in publicly available literature, the vast body of work on the synthesis of related taxanes, most notably Paclitaxel (Taxol®), provides invaluable insights into the common difficulties encountered. This guide leverages the knowledge from these seminal syntheses to address potential challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in constructing the taxane core?

A1: The construction of the taxane core is primarily challenged by two features: the sterically congested and highly functionalized ABC ring system, and the embedded, strained eight-membered B-ring. Key strategic hurdles include:

  • Formation of the 6-8-6 Tricyclic System: Efficiently assembling the cyclohexane (B81311) A-ring, the cyclooctane (B165968) B-ring, and the cyclohexane C-ring is a central problem. Strategies vary from linear approaches, building one ring at a time, to convergent approaches where large fragments are coupled late in the synthesis.[1][2][3]

  • Stereochemical Control: Taxanes possess numerous stereocenters, and their precise control is critical for biological activity. Achieving the correct relative and absolute stereochemistry throughout a multi-step synthesis is a significant challenge.[4]

  • Bridgehead Olefin: The presence of a bridgehead double bond within the B-ring of some taxanes introduces significant strain, making its installation and preservation difficult.

  • Functional Group Installation: The dense oxygenation pattern requires highly selective and often late-stage oxidations of unactivated C-H bonds, which can be difficult to achieve without affecting other sensitive functional groups.[5][6]

Q2: What are the main approaches to forming the eight-membered B-ring?

A2: Several innovative strategies have been developed to tackle the formation of the challenging eight-membered B-ring:

  • Intramolecular Pinacol (B44631) Coupling (McMurry Reaction): The Nicolaou group famously employed a titanium-mediated pinacol coupling of a dialdehyde (B1249045) to close the B-ring.[2]

  • Intramolecular Aldol (B89426) Cyclization: The Mukaiyama and Kuwajima groups utilized intramolecular aldol reactions to form the B-ring.[4][7][8]

  • Ring-Closing Metathesis (RCM): While not a feature of the earliest syntheses, RCM has been explored as a potential strategy for forming the B-ring in model systems.

  • Fragmentation of a Polycyclic Precursor: The Holton synthesis ingeniously forms the AB ring system through a skeletal rearrangement of a bicyclo[5.3.1]undecane system derived from patchoulene oxide.[1][3]

Q3: How is the stereochemistry of the numerous chiral centers controlled during the synthesis?

A3: Control of stereochemistry is a paramount concern and is addressed through several methods:

  • Chiral Pool Synthesis: Starting from a readily available chiral natural product, as in the Holton synthesis which starts from (-)-patchoulene oxide, can impart chirality to the synthetic target.[1]

  • Asymmetric Reactions: The use of chiral catalysts and reagents to induce stereoselectivity is a common strategy. For example, the Mukaiyama synthesis employs asymmetric aldol additions.[4][9]

  • Substrate-Controlled Reactions: The existing stereocenters in a complex intermediate can direct the stereochemical outcome of subsequent reactions. This is a critical element in the late-stage functionalization of the taxane core.

  • Directed Reactions: Functional groups on the substrate can direct reagents to a specific face of the molecule, thereby controlling stereochemistry.

Troubleshooting Guides

Problem 1: Low Yield in B-Ring Closure
Symptom Possible Cause Suggested Solution
Low conversion in McMurry coupling.Inefficient low-valent titanium reagent.Ensure the active Ti(0) species is freshly prepared and used in a strictly anhydrous and oxygen-free environment. Consider using different sources of TiClx and reducing agents.
Formation of dimeric or polymeric byproducts.Intermolecular reaction competing with the desired intramolecular cyclization.Perform the reaction under high dilution conditions to favor the intramolecular pathway.
Failure of intramolecular aldol reaction.Unfavorable ring strain in the transition state.Modify the substrate to reduce steric hindrance near the reacting centers. Experiment with different Lewis acids or bases and reaction temperatures to find optimal conditions. The Kuwajima synthesis utilized a vinylogous Mukaiyama aldol reaction to overcome similar challenges.[8]
Problem 2: Poor Stereoselectivity in the Introduction of Oxygen Functionality

| Symptom | Possible Cause | Suggested Solution | | Formation of diastereomeric mixtures upon oxidation. | Lack of facial selectivity in the oxidation of a C=C bond or C-H bond. | Utilize a directing group, such as a nearby hydroxyl group, to guide the oxidant to one face of the molecule. The strategic use of protecting groups can also influence the steric environment. | | Epimerization of existing stereocenters. | Harsh reaction conditions (acidic or basic). | Employ milder, buffered reaction conditions. If epimerization is unavoidable, consider if the undesired epimer can be recycled or if the stereocenter can be corrected in a subsequent step. | | Incorrect stereochemistry from an asymmetric reaction. | Mismatched catalyst/substrate pairing. | Screen a variety of chiral ligands or catalysts. The Mukaiyama group, for instance, extensively studied different chiral amine catalysts for their asymmetric aldol additions.[4] |

Problem 3: Difficulty with Late-Stage C-H Oxidations

| Symptom | Possible Cause | Suggested Solution | | Lack of reactivity at the desired C-H bond. | Steric hindrance or unfavorable electronic properties. | The Baran group's "two-phase" synthesis approach provides a blueprint for a sequence of site-selective oxidations on the taxane core.[5][10] Consider using more reactive oxidizing agents, but be mindful of selectivity. | | Over-oxidation or oxidation at undesired positions. | Oxidizing agent is too reactive or lacks selectivity. | Employ a directing group to deliver the oxidant to the desired position. A redox-relay strategy, where an initial oxidation at one site facilitates a subsequent oxidation at another, can also be effective. | | Decomposition of the starting material. | The substrate is unstable to the harsh oxidation conditions. | Use milder oxidants and carefully control the reaction temperature and time. Protecting group manipulation may be necessary to shield sensitive functionalities. |

Experimental Protocols

Representative Protocol: Nicolaou's Pinacol Coupling for B-Ring Formation

This protocol is adapted from the total synthesis of Taxol by K.C. Nicolaou and his group.[2]

Reaction: Intramolecular pinacol coupling of a dialdehyde to form the eight-membered B-ring.

Reagents:

  • Dialdehyde precursor

  • Titanium(III) chloride (TiCl₃)

  • Zinc-copper couple (Zn-Cu)

  • Dimethoxyethane (DME), anhydrous

Procedure:

  • A flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer is charged with TiCl₃ and Zn-Cu couple under an inert atmosphere (Argon).

  • Anhydrous DME is added, and the mixture is refluxed for 2 hours, during which the color of the suspension should turn from violet to black, indicating the formation of the active low-valent titanium reagent.

  • A solution of the dialdehyde precursor in anhydrous DME is added slowly via syringe pump over a period of 10-12 hours to the refluxing titanium suspension (high dilution).

  • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous K₂CO₃ solution.

  • The mixture is stirred for 1 hour and then filtered through a pad of Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired diol product.

Quantitative Data

Table 1: Comparison of Yields for Key B-Ring Forming Reactions in Taxol Syntheses

Research Group Key Reaction Yield (%) Reference
NicolaouIntramolecular Pinacol Coupling23%[2]
HoltonChan Rearrangement80% (for the rearrangement step)[3]
MukaiyamaIntramolecular Aldol Addition65% (stereoselectivity)[4]
KuwajimaIntramolecular Vinylogous Mukaiyama Aldol ReactionNot explicitly stated for the cyclization alone[7][8]
WenderFragmentation/Rearrangement82% (based on recovered starting material)[11]

Visualizations

a_b_ring_synthesis cluster_holton Holton Approach (Linear) cluster_nicolaou Nicolaou Approach (Convergent) Patchoulene Oxide Patchoulene Oxide AB Ring System AB Ring System Patchoulene Oxide->AB Ring System Skeletal Rearrangement A Ring Precursor A Ring Precursor Coupled A-C Fragment Coupled A-C Fragment A Ring Precursor->Coupled A-C Fragment C Ring Precursor C Ring Precursor C Ring Precursor->Coupled A-C Fragment ABC Tricycle ABC Tricycle Coupled A-C Fragment->ABC Tricycle B-Ring Closure (McMurry)

Caption: Comparison of linear vs. convergent strategies for ABC ring synthesis.

b_ring_closure cluster_strategies Key Cyclization Strategies Open-Chain Precursor Open-Chain Precursor Intramolecular Reaction Intramolecular Reaction Open-Chain Precursor->Intramolecular Reaction Eight-Membered B-Ring Eight-Membered B-Ring Intramolecular Reaction->Eight-Membered B-Ring Pinacol Coupling\n(Nicolaou) Pinacol Coupling (Nicolaou) Intramolecular Reaction->Pinacol Coupling\n(Nicolaou) Aldol Condensation\n(Mukaiyama, Kuwajima) Aldol Condensation (Mukaiyama, Kuwajima) Intramolecular Reaction->Aldol Condensation\n(Mukaiyama, Kuwajima) Radical Cyclization Radical Cyclization Intramolecular Reaction->Radical Cyclization

Caption: Common strategies for the challenging B-ring closure.

troubleshooting_workflow start Low Yield in Key Step check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Conc, Time) check_reagents->check_conditions Reagents OK change_catalyst Screen Alternative Catalysts or Lewis Acids check_conditions->change_catalyst Optimization Fails modify_substrate Modify Substrate (e.g., Protecting Groups) change_catalyst->modify_substrate No Improvement change_strategy Consider Alternative Synthetic Route modify_substrate->change_strategy Still Low Yield

Caption: A logical workflow for troubleshooting low-yield reactions.

References

"increasing the yield of 2-Deacetyltaxachitriene A from natural sources"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 2-Deacetyltaxachitriene A and related taxanes from natural sources. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in maximizing the yield of early-stage taxoids from Taxus species cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the most significant bottleneck in producing this compound and other early-stage taxanes in Taxus cell cultures?

A1: The primary bottleneck is the inherently low productivity of Taxus cell cultures. This is due to a combination of factors, including the complexity of the taxane (B156437) biosynthetic pathway (estimated to involve around 20 enzymatic steps), slow cell growth rates, and tight metabolic regulation.[1][2][3] Often, the metabolic flux is diverted towards other secondary metabolites or primary metabolism required for cell growth, rather than being channeled efficiently into taxane production.[2]

Q2: What are "elicitors" and how do they improve taxane yield?

A2: Elicitors are compounds that, when added to cell cultures in small amounts, trigger defense responses in the plant cells, leading to a significant increase in the production of secondary metabolites like taxanes.[4] They can be of biological origin (e.g., fungal extracts) or non-biological (e.g., methyl jasmonate, salicylic (B10762653) acid).[4][5] The mechanism involves the upregulation of key genes encoding enzymes in the taxane biosynthetic pathway.[3]

Q3: Is it better to extract taxanes from the cells or the culture medium?

A3: While most taxanes are typically retained within the cells, enhancing their secretion into the culture medium is highly desirable for continuous production and easier downstream processing. Strategies like using cyclodextrins or employing in situ product recovery (ISPR) with adsorbent resins can significantly increase the proportion of taxanes found in the medium.[3][6] One study noted that with an optimal ISPR method, a 13-fold improvement in paclitaxel (B517696) recovery was achieved, demonstrating the power of extracellular recovery.[6]

Q4: Which Taxus species and explant source is best for initiating high-yielding cell cultures?

A4: While many Taxus species, including T. brevifolia, T. baccata, and T. cuspidata, are used, Taxus chinensis has been reported to exhibit rapid growth and produce high levels of taxanes.[5] For initiating callus cultures, tissue from various parts of the plant can be used, but needles and meristematic regions (like young stems) are often preferred for achieving optimum yields.[5]

Troubleshooting Guides

Problem 1: Low or No Detectable Yield of Target Taxane
Possible Cause Troubleshooting Step Rationale
Poorly Performing Cell Line Screen multiple cell lines initiated from different explants or Taxus species. Select for rapid growth and productivity.There is significant genetic and metabolic variability between different plants and even within tissues of a single plant.[5]
Suboptimal Culture Medium Test different basal media formulations (e.g., Gamborg's B5, Woody Plant Medium - WPM).[7] Optimize concentrations of sucrose (B13894), plant growth regulators (auxins, cytokinins), and precursors like phenylalanine.[8]The nutritional and hormonal requirements for cell growth and secondary metabolite production are distinct. A two-stage culture system, with separate growth and production media, is often effective.
Ineffective Elicitation Optimize the elicitor type (e.g., Methyl Jasmonate, Salicylic Acid, Fungal Extract), concentration, and timing of addition (typically during the late exponential or early stationary growth phase).[4][8][9]The response to elicitors is highly dependent on concentration and the metabolic state of the cells. Too high a concentration can be toxic, while too low will be ineffective.
Inefficient Extraction Review the extraction protocol. Ensure the solvent (e.g., methanol/dichloromethane) is appropriate for taxane solubility and that the extraction time and temperature are optimized. Perform multiple extraction cycles.Early-stage taxanes may have different polarities than paclitaxel, requiring tailored extraction methods. Inefficient extraction can lead to significant product loss.
Product Degradation Minimize exposure of extracts to light and high temperatures. Analyze samples promptly after extraction.Taxanes can be sensitive to degradation under certain conditions, leading to artificially low yield measurements.
Problem 2: Cell Culture Browning and Death After Elicitation
Possible Cause Troubleshooting Step Rationale
Elicitor Toxicity Reduce the concentration of the elicitor. Test a range of concentrations to find the optimal balance between productivity and cell viability.High concentrations of elicitors like methyl jasmonate can induce a hypersensitive response, leading to programmed cell death and browning due to oxidation.[10]
Oxidative Stress Add antioxidants to the culture medium. Employ in situ product recovery (ISPR) using adsorbent resins, which can remove toxic byproducts and reactive oxygen species (ROS).[6]Elicitation triggers a defense response that includes the production of ROS. Excessive ROS can damage cells. ISPR has been shown to reduce intracellular ROS concentration fourfold.[6]
Nutrient Depletion Replenish key nutrients like sucrose when adding the elicitor. Switch to a richer production medium prior to elicitation.The rapid synthesis of secondary metabolites is an energy-intensive process that can quickly deplete resources in the medium, stressing the cells.

Quantitative Data on Yield Enhancement

The following tables summarize reported increases in taxane yields using various enhancement strategies.

Table 1: Effect of Elicitation on Taxane Production

Elicitor(s)Taxus SpeciesTarget TaxaneFold Increase in YieldReference
Buthionine Sulphoximine + H₂O₂T. globosa10-deacetylbaccatin80.7[9]
Methyl Jasmonate (MeJA)T. baccata10-deacetylbaccatin III39.5[7]
MeJA + Salicylic Acid + Fungal ElicitorT. baccataPaclitaxel (Taxol)16.0[8]
Methyl Jasmonate (MeJA)T. baccata10-deacetyl taxol13.9[7]

Table 2: Effect of Other Strategies on Taxane Production

StrategyTaxus SpeciesTarget TaxaneFold Increase in YieldReference
In Situ Product Recovery (ISPR)T. baccataPaclitaxel (Taxol)13.0[6]
Overexpression of TXS GeneT. mediaTotal Taxanes2.6[1]

Key Experimental Protocols

Protocol 1: Elicitation of Taxus Suspension Cultures
  • Culture Establishment: Grow Taxus cells in a suitable growth medium (e.g., Gamborg's B5) under controlled conditions (25°C, dark, 120 rpm shaker).

  • Timing: Allow cells to reach the late exponential phase of growth (typically 12-14 days post-subculture).

  • Elicitor Preparation: Prepare a sterile stock solution of the chosen elicitor. For example, dissolve Methyl Jasmonate (MeJA) in a small amount of ethanol (B145695) and then dilute with sterile distilled water to the desired stock concentration (e.g., 100 mM).

  • Elicitation: Aseptically add the elicitor stock solution to the cell culture flasks to achieve the final target concentration (e.g., 100-200 µM for MeJA).

  • Incubation: Continue to incubate the elicited cultures under the same conditions.

  • Harvesting: Harvest the cells and medium at different time points post-elicitation (e.g., 6, 8, 10, 15 days) to determine the peak production time.[9]

  • Analysis: Separate the cells from the medium. Extract taxanes from both the biomass and the medium separately using a suitable solvent (e.g., methanol). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to quantify the yield of this compound and other taxanes.

Protocol 2: Taxane Extraction from Taxus Biomass
  • Harvesting: Separate cell biomass from the culture medium via vacuum filtration. Freeze-dry the biomass to obtain a consistent dry weight.

  • Grinding: Grind the dried biomass into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction:

    • Suspend the powdered biomass in a methanol/dichloromethane (B109758) solvent mixture.

    • Agitate or sonicate the mixture for 1-2 hours at room temperature.

    • Separate the solid material by centrifugation or filtration.

    • Repeat the extraction process on the solid residue 2-3 times to ensure complete recovery.

  • Concentration: Combine all solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in a water/methanol mixture.

    • Perform a liquid-liquid partition against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.[11]

    • Collect the aqueous phase containing the more polar taxanes.

  • Final Extraction: Extract the aqueous phase multiple times with dichloromethane or ethyl acetate. Combine the organic layers and evaporate to yield a semi-purified taxane mixture ready for chromatographic purification.

Visualizations

Caption: Early stages of the taxane biosynthetic pathway in Taxus species.

Caption: Workflow for production of taxanes from Taxus cell culture.

Caption: Troubleshooting flowchart for diagnosing low taxane yield.

References

Technical Support Center: Optimization of Cell Culture Conditions for 2-Deacetyltaxachitriene A Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of cell culture conditions for the production of 2-Deacetyltaxachitriene A, a key precursor in the biosynthesis of paclitaxel (B517696) and other taxanes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is consistently low, although the cell biomass is high. What are the primary factors I should investigate?

Low product yield despite good cell growth is a common issue in plant cell culture for secondary metabolite production. The problem often lies in the transition from growth-oriented primary metabolism to production-oriented secondary metabolism. Here are the key areas to troubleshoot:

  • Inadequate Elicitation: The production of taxanes, including this compound, is a defense response. Without an "elicitor" to simulate a threat, production may remain at a basal level. Verify your elicitation strategy, including the type of elicitor, concentration, and timing of addition.[1][2]

  • Suboptimal Basal Medium: The nutrient composition of your culture medium significantly impacts secondary metabolite synthesis. Media that are excellent for cell growth may not be optimal for production.[3][4][5] Consider screening different basal media formulations.

  • Cell Line Vigor: High-yielding cell lines can lose their productivity over successive subcultures. It is crucial to work with a stable, high-producing cell line. If you suspect a decline in productivity, consider re-initiating cultures from cryopreserved master cell banks.

  • Timing of Harvest: Taxane (B156437) accumulation is growth-phase dependent. You may be harvesting too early or too late. Perform a time-course study to determine the optimal harvest time post-elicitation.

Q2: How do I select the most appropriate basal medium for this compound production?

The choice of basal medium is a critical first step in optimizing production. Different plant species, and even different cell lines from the same species, can have varying nutritional requirements for taxane synthesis.[3][4][5]

  • Commonly Used Media: For Taxus species, Woody Plant Medium (WPM) and Driver and Kuniyuki (DKW) medium are often recommended over more common media like Murashige and Skoog (MS) or Gamborg's B5.[3][4]

  • Comparative Studies: Research indicates that different media can favor the production of specific taxanes. For instance, one study found that DKW medium yielded the highest levels of Baccatin III and 10-deacetylbaccatin III (structurally related precursors), while WPM favored Taxol production.[4][5]

  • Recommendation: It is advisable to empirically test several basal media for your specific cell line to identify the most suitable one for this compound production.

Q3: My cell culture is turning brown and cell viability is decreasing after adding an elicitor. What is causing this and how can I prevent it?

This is a common phenomenon known as culture browning, which is typically caused by the oxidation of phenolic compounds released by stressed or dying cells. Elicitors, by their nature, induce stress, which can exacerbate this issue.

  • Causes:

    • Oxidative Stress: Elicitation triggers a defensive response that can lead to the production of reactive oxygen species and phenolic compounds.

    • High Cell Lysis: An overly harsh elicitor concentration or treatment duration can cause widespread cell death, releasing intracellular contents that foul the medium.

  • Troubleshooting Steps:

    • Optimize Elicitor Concentration: Perform a dose-response experiment to find the optimal elicitor concentration that maximizes production without causing excessive cell death.

    • Add Adsorbents: Incorporate polyvinylpyrrolidone (B124986) (PVP) into your culture medium. PVP can bind to and neutralize toxic phenolic compounds.

    • Medium Refresh: Consider a partial medium exchange before or shortly after adding the elicitor to remove inhibitory metabolites.

Q4: Can precursor feeding enhance my this compound yield? What precursors should I use?

Yes, precursor feeding can significantly boost the yield of a target metabolite if a specific precursor is a rate-limiting step in the biosynthetic pathway.[6]

  • Relevant Precursors: The taxane backbone is synthesized via the plastidial MEP pathway for the isoprene (B109036) units and the shikimate pathway for the C6-C3 phenyl side chain. Phenylalanine is a commonly fed precursor for enhancing taxane production.[6] While phenylalanine acts later in the pathway, feeding it can sometimes increase the overall flux.

  • Feeding Strategy: The concentration and timing of precursor addition are critical. High concentrations can be toxic to the cells. It is recommended to add the precursor a few days before or concurrently with the elicitor. A typical starting concentration for phenylalanine might be in the low millimolar range.[6]

Quantitative Data on Optimization Parameters

Table 1: Effect of Different Basal Media on Taxane Production in Taxus baccata

Data synthesized from studies on closely related taxanes to guide optimization.

Basal MediumTaxol Yield (mg/L)Baccatin III Yield (mg/L)10-Deacetylbaccatin III Yield (mg/L)Reference
WPM16.58 7.502.90[4][5]
DKW11.2110.03 4.20 [4][5]
B5 (Gamborg)4.653.101.10[4][5]
MS7.104.311.80[4][5]
SH6.503.901.60[4][5]

Note: this compound is an early precursor to these compounds. Optimizing for 10-deacetylbaccatin III or Baccatin III is a strong indicator of favorable conditions for earlier precursors.

Table 2: Effect of Methyl Jasmonate (MeJA) Elicitation on Taxane Production in Corylus avellana
MeJA Concentration (µM)Cephalomannine (µg/g)10-Deacetylbaccatin III (µg/g)Baccatin III (µg/g)Reference
0 (Control)41.61~3.1~2.0[6]
100---[6]
200331.6 (8-fold increase)6.17 (~2-fold increase)3.96 (~2-fold increase)[6]
300---[6]

Note: This demonstrates the significant, but concentration-dependent, effect of elicitation on taxane precursors.

Experimental Protocols

Protocol 1: Establishment of Taxus sp. Suspension Culture
  • Callus Induction:

    • Obtain young leaf explants from a healthy Taxus plant.

    • Surface sterilize the explants by immersing them in 70% ethanol (B145695) for 1 minute, followed by a 20-minute soak in 1.5% sodium hypochlorite.[3]

    • Rinse three times with sterile distilled water.[3]

    • Culture the explants on a solid B5 medium supplemented with 2 mg/L NAA, 0.2 mg/L 2,4-D, 0.2 mg/L Kinetin, 500 mg/L PVP, and 25 g/L sucrose.[3]

    • Incubate in the dark at 25°C until friable callus is formed.

  • Suspension Culture Initiation:

    • Transfer approximately 2g of healthy, friable callus into a 250 mL flask containing 50 mL of liquid production medium (e.g., WPM or DKW with the same hormone composition).

    • Incubate on a rotary shaker at 120 rpm in the dark at 25°C.[5]

  • Maintenance:

    • Subculture the cells every 14-21 days by transferring a portion of the cell suspension to a fresh medium.

Protocol 2: Elicitation with Methyl Jasmonate (MeJA)
  • Preparation of Elicitor Stock: Prepare a 100 mM stock solution of Methyl Jasmonate (MeJA) in 95% ethanol. Sterilize by passing through a 0.22 µm syringe filter.

  • Cell Culture Growth: Grow the Taxus suspension culture for approximately 14-16 days until it reaches the late exponential growth phase.

  • Elicitation: Aseptically add the MeJA stock solution to the cell culture flasks to achieve the desired final concentration (e.g., a starting point of 100-200 µM).[6] Add an equivalent volume of ethanol to a control flask.

  • Incubation and Harvest: Continue to incubate the flasks under the same conditions. Harvest the cells and the medium separately at various time points (e.g., 24, 48, 72 hours) post-elicitation to analyze for this compound content.

Visualizations

Experimental_Workflow start Start: Select High-Yielding Taxus sp. Explant callus Callus Induction on Solid Medium (e.g., B5) start->callus suspension Suspension Culture Initiation & Growth (e.g., WPM, DKW) callus->suspension optimization Optimization Phase suspension->optimization elicitation Elicitor Addition (e.g., MeJA, 200 µM) optimization->elicitation precursor Precursor Feeding (Optional) optimization->precursor harvest Harvest Cells & Medium elicitation->harvest precursor->elicitation analysis Extraction & Quantification (HPLC) harvest->analysis end End: High Yield of This compound analysis->end

Caption: Workflow for optimizing this compound production.

Biosynthesis_Pathway ggpp GGPP (Geranylgeranyl Diphosphate) ts Taxadiene Synthase ggpp->ts taxadiene Taxa-4(5),11(12)-diene ts->taxadiene p450 Multiple P450 Hydroxylation & Acylation Steps taxadiene->p450 Rate-Limiting Steps target This compound (TARGET MOLECULE) p450->target further Further Steps... target->further baccatin 10-Deacetylbaccatin III & Baccatin III further->baccatin paclitaxel Paclitaxel (Taxol) baccatin->paclitaxel

Caption: Simplified taxane biosynthetic pathway to this compound.

References

Technical Support Center: Synthesis and Purification of 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 2-Deacetyltaxachitriene A. The information provided is based on established principles for the purification of taxane (B156437) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities can vary based on the synthetic route, common impurities in the synthesis of taxane derivatives like this compound often include:

  • Unreacted starting materials: Such as baccatin (B15129273) III or a protected derivative.

  • Reagents and byproducts: Residual coupling agents, protecting groups, or their breakdown products.

  • Stereoisomers: Epimers at reactive centers, which can be difficult to separate.

  • Structurally related taxanes: Over- or under-acetylated derivatives, or compounds with alternative side-chains.

  • Degradation products: Taxanes can be sensitive to acidic or basic conditions and high temperatures, leading to isomerization or decomposition.[1]

Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound samples?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the primary tool for separation and quantification. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and offline analysis by Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Q3: What are the recommended initial purification strategies for a crude reaction mixture containing this compound?

A3: A multi-step approach is typically most effective. Initial purification often involves:

  • Extraction: To remove water-soluble byproducts and some reagents.

  • Silica Gel Column Chromatography: A standard technique for separating compounds with different polarities.

  • Recrystallization: If the target compound is crystalline, this can be a highly effective method for removing significant amounts of impurities. Antisolvent recrystallization is a common approach for taxanes.[2]

Q4: How can I improve the separation of closely related taxane impurities from this compound?

A4: For challenging separations of structurally similar taxanes, preparative HPLC is the method of choice.[1][3] Optimization of the following parameters is crucial:

  • Stationary Phase: C18 columns are commonly used for taxane purification.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water is often effective.

  • Flow Rate and Injection Volume: These need to be optimized to balance resolution and throughput.[1][3]

  • Column Temperature: Temperature can influence selectivity and peak shape.[1][3]

Countercurrent chromatography has also been shown to be effective for the semi-preparative separation of taxol and its analogs.[4]

Troubleshooting Guides

Problem 1: Low yield of this compound after purification.
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before workup.
Product Degradation Taxanes can be unstable. Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures during purification.[1]
Loss during Extraction Ensure the correct solvent and pH are used during the extraction process to minimize loss of the target compound into the aqueous phase. Perform multiple extractions.
Poor Separation on Column Chromatography Optimize the solvent system for column chromatography to achieve better separation from impurities, which may be co-eluting with the product.
Precipitation during Chromatography If the compound has low solubility in the mobile phase, it may precipitate on the column. Adjust the mobile phase composition or consider a different chromatographic technique.
Problem 2: Persistent Impurities in the final product as detected by HPLC.
Possible Cause Troubleshooting Step
Co-eluting Impurity Modify the HPLC method. Try a different stationary phase (e.g., phenyl-hexyl instead of C18), a different mobile phase modifier, or adjust the gradient slope and temperature.
Isomeric Impurity Isomers can be particularly difficult to separate. Consider specialized chiral chromatography if the impurity is a stereoisomer. For non-chiral isomers, extensive optimization of preparative HPLC conditions is necessary.
Impurity Introduced during Workup/Purification Ensure all solvents and reagents used during purification are of high purity. Check for potential degradation of the target compound under the purification conditions.
Inadequate Resolution in Preparative HPLC Decrease the sample load and/or flow rate on the preparative HPLC to improve resolution. Consider using a longer column or a column with a smaller particle size.[1][3]

Experimental Protocols

Protocol 1: General Preparative HPLC Method for Taxane Purification

This protocol provides a starting point for the purification of this compound. Optimization will be required based on the specific impurity profile.

1. Sample Preparation:

  • Dissolve the crude or partially purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Column:

  • System: Preparative HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: A typical gradient might start at 40-50% B and increase to 70-80% B over 30-40 minutes. The exact gradient will need to be developed based on analytical HPLC data.
  • Flow Rate: Start with a flow rate of 10-15 mL/min. This can be adjusted to optimize separation.[1]
  • Injection Volume: This depends on the column size and sample concentration. Start with a smaller injection to assess separation before scaling up.[1]
  • Column Temperature: Maintain a constant temperature, typically around 30 °C.[1]
  • Detection Wavelength: 227 nm is a common wavelength for detecting taxanes.[2]

4. Fraction Collection:

  • Collect fractions based on the UV chromatogram.
  • Analyze the collected fractions by analytical HPLC to determine their purity.
  • Combine pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Antisolvent Recrystallization for Taxane Purification

This method can be effective for increasing the purity of this compound, especially after initial chromatographic purification.[2]

1. Solvent Selection:

  • Solvent: Choose a solvent in which this compound is highly soluble (e.g., methanol, ethanol, acetone).
  • Antisolvent: Choose an antisolvent in which this compound is poorly soluble but the impurities are soluble (e.g., water, hexane).

2. Procedure:

  • Dissolve the impure this compound in a minimal amount of the hot solvent to create a saturated solution.
  • Slowly add the antisolvent to the solution with stirring until turbidity is observed.
  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize crystal formation.
  • Collect the crystals by filtration.
  • Wash the crystals with a small amount of the cold solvent/antisolvent mixture.
  • Dry the crystals under vacuum.

Data Presentation

Table 1: Representative data from preparative HPLC purification of a taxane derivative.

ParameterCondition 1Condition 2 (Optimized)
Column C18, 10 µmC18, 5 µm
Flow Rate 20 mL/min15 mL/min
Injection Volume 1 mL0.5 mL
Purity of Main Fraction 85%97%
Recovery 75%85%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A Starting Materials (e.g., Baccatin III derivative) B Chemical Reactions (Side-chain attachment, etc.) A->B C Crude Reaction Mixture B->C D Extraction & Workup C->D E Silica Gel Chromatography D->E F Partially Purified Product E->F G Preparative HPLC F->G H Recrystallization G->H I Pure this compound H->I

Figure 1. General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product after Initial Purification q1 Are impurities structurally similar? start->q1 a1_yes Preparative HPLC q1->a1_yes Yes a1_no Silica Gel Chromatography Optimization q1->a1_no No q2 Is the product crystalline? a1_yes->q2 a1_no->q2 a2_yes Recrystallization q2->a2_yes Yes a2_no Further Chromatographic Purification q2->a2_no No final Pure Product a2_yes->final a2_no->final

Figure 2. Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: HPLC Purification of 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of 2-Deacetyltaxachitriene A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution and purity of this complex taxane (B156437) derivative.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to purify this compound?

A1: For taxane derivatives like this compound, a reversed-phase HPLC method using a C18 column is a common and effective starting point. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is typically employed. Based on methods for similar taxanes, you can begin with a gradient of acetonitrile in water and optimize from there. It is also beneficial to use a preparative or semi-preparative column for purification.

Q2: My peaks for this compound are broad. How can I improve their shape?

A2: Peak broadening can be caused by several factors. Start by ensuring your column is not degraded and is properly equilibrated. Incompatible solvents between your sample and the mobile phase can also lead to broadening; try to dissolve your sample in the initial mobile phase. Additionally, consider optimizing the flow rate, as lower flow rates can sometimes lead to sharper peaks.

Q3: I am seeing peak tailing for my compound. What are the likely causes and solutions?

A3: Peak tailing is a common issue, especially with complex natural products. It can result from interactions between the analyte and the stationary phase, or from issues with the HPLC system itself. For taxane derivatives, which may contain basic moieties, interactions with residual silanols on the silica-based column packing are a frequent cause. To address this, you can try adjusting the mobile phase pH with a modifier like formic acid or using an end-capped column. Also, ensure that your sample is not overloaded on the column.

Q4: How do I address the chiral nature of this compound during purification?

A4: this compound is a complex molecule with multiple chiral centers, meaning it can exist as various stereoisomers. Standard reversed-phase HPLC may not separate all of these. If you suspect the presence of co-eluting diastereomers, using a chiral stationary phase (CSP) is recommended. Polysaccharide-based chiral columns are often effective for separating a wide range of chiral compounds.

Q5: Can I use the same method for both analytical and preparative HPLC?

A5: While the principles are the same, analytical and preparative HPLC have different goals. Analytical HPLC aims to identify and quantify, while preparative HPLC is for isolating larger amounts of a compound. A method developed on an analytical scale will likely need to be adapted for a preparative scale. This usually involves increasing the column size, flow rate, and injection volume. It is crucial to re-optimize the method on the preparative scale to maintain resolution.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Impurities

If you are observing co-eluting peaks or poor separation between your target compound and impurities, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Inappropriate Mobile Phase Composition Modify the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) as this can alter selectivity.
Suboptimal Flow Rate Decrease the flow rate. This can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.
Incorrect Column Chemistry If using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities for complex molecules.
Temperature Effects Adjust the column temperature. Increasing the temperature can improve efficiency and peak shape, but it may also alter selectivity. A temperature around 30°C is a good starting point for taxanes.
Issue 2: Peak Tailing

Peak tailing can compromise purity and quantification. The following table outlines common causes and solutions.

Potential Cause Recommended Solution
Silanol Interactions Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of residual silanols on the stationary phase. Alternatively, use an end-capped C18 column or a column with a different chemistry.
Column Overload Reduce the injection volume or the concentration of your sample.
Extra-column Dead Volume Ensure all tubing and connections are as short and narrow as possible to minimize dead volume.
Contaminated Guard Column or Column Frit Replace the guard column. If the problem persists, try back-flushing the analytical column with a strong solvent.

Experimental Protocols

Preparative HPLC Method for Taxane Purification

This protocol is a starting point for the purification of this compound, based on a published method for purifying similar taxanes.[1]

1. Sample Preparation:

  • Dissolve the crude extract containing this compound in a suitable solvent, ideally the initial mobile phase composition, to a concentration appropriate for your preparative column.

  • Filter the sample through a 0.45 µm filter to remove any particulate matter.

2. HPLC System and Conditions:

Parameter Condition
Column C18 Preparative Column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable percentage of B, then increase linearly to elute the compound of interest. A good starting point could be a gradient from 40% to 70% Acetonitrile over 20-30 minutes.
Flow Rate 10 mL/min (This should be optimized for your specific column dimensions)
Injection Volume 0.5 mL (Adjust based on sample concentration and column capacity)
Column Temperature 30 °C
Detection UV at 227 nm

3. Fraction Collection:

  • Collect fractions based on the retention time of the peak corresponding to this compound.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and remove the solvent under reduced pressure.

Visualizations

HPLC_Troubleshooting_Workflow Start Poor Resolution Observed Check_Method Review Current HPLC Method Start->Check_Method Adjust_Gradient Modify Gradient Slope (e.g., make it shallower) Check_Method->Adjust_Gradient Resolution_Improved Resolution Improved? Adjust_Gradient->Resolution_Improved Change_Solvent Change Organic Modifier (e.g., MeOH for ACN) Change_Solvent->Resolution_Improved Optimize_Flow Optimize Flow Rate (e.g., decrease flow) Optimize_Flow->Resolution_Improved Change_Column Select Different Column Chemistry (e.g., Phenyl-Hexyl) Change_Column->Resolution_Improved Adjust_Temp Adjust Column Temperature Adjust_Temp->Resolution_Improved Resolution_Improved->Change_Solvent No Resolution_Improved->Optimize_Flow No Resolution_Improved->Change_Column No Resolution_Improved->Adjust_Temp No End Purification Optimized Resolution_Improved->End Yes

Caption: A workflow diagram for troubleshooting poor resolution in HPLC.

Peak_Tailing_Causes Peak_Tailing Peak Tailing Chemical_Causes Chemical Interactions Peak_Tailing->Chemical_Causes Physical_Causes Physical/System Issues Peak_Tailing->Physical_Causes Silanol_Interaction Silanol Interactions Chemical_Causes->Silanol_Interaction Column_Overload Column Overload Chemical_Causes->Column_Overload Secondary_Interactions Secondary Interactions Chemical_Causes->Secondary_Interactions Dead_Volume Extra-Column Dead Volume Physical_Causes->Dead_Volume Column_Contamination Column Contamination/ Frit Blockage Physical_Causes->Column_Contamination Poor_Packing Poorly Packed Column Bed Physical_Causes->Poor_Packing

Caption: Common causes of peak tailing in HPLC.

References

"addressing low bioactivity of 2-Deacetyltaxachitriene A in assays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Deacetyltaxachitriene A. This resource is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected bioactivity in their assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a taxane-like compound. Taxanes, such as Paclitaxel, are known to act as microtubule stabilizers.[1] They bind to β-tubulin, which disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[2] It is presumed that this compound shares this mechanism of action.

Q2: I am not observing any significant activity with this compound in my cell-based assay. What are the most common initial steps to troubleshoot this?

When observing low or no bioactivity, it is crucial to systematically investigate potential issues related to the compound itself, the experimental setup, and the biological system. The most common culprits are compound precipitation, degradation, or issues with the health and responsiveness of the cell line.[3][4][5] Start by verifying your stock solution's integrity and ensuring the final concentration of the solvent (e.g., DMSO) is not affecting cell viability.[3]

Q3: How should I prepare and store stock solutions of this compound?

Like many taxanes, this compound is expected to have poor water solubility.[2][6] Therefore, it is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO.[3] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect it from light.[3] Before use, ensure the compound is fully dissolved.

Q4: What is a reasonable concentration range to test this compound in a preliminary screen?

For initial experiments with taxane-like compounds, a broad concentration range is recommended to determine the effective dose. Based on data from structurally similar compounds, a starting range of 1 µM to 50 µM is advisable.[3] Subsequent experiments can then focus on a narrower range around the initial hit concentration to determine an accurate IC50 value.

Troubleshooting Guides

If you are experiencing low bioactivity with this compound, follow these troubleshooting guides to diagnose and resolve the issue.

Issue 1: Suspected Compound Instability or Precipitation

This is one of the most common reasons for low bioactivity in cell-based assays.

Troubleshooting Workflow: Compound-Related Issues

cluster_start cluster_compound Compound Integrity Check cluster_assay Assay Conditions cluster_outcome start Low Bioactivity Observed stock_solution Check Stock Solution (Freshly prepare if needed) start->stock_solution solubility Assess Solubility in Media (Visual inspection for precipitate) stock_solution->solubility Stock OK dilution Optimize Dilution Method (Serial dilution in DMSO first) solubility->dilution No Precipitate dmso_control Verify Vehicle Control (DMSO concentration <0.5%) dilution->dmso_control serum_interaction Test in Low-Serum Media (Serum proteins can bind compound) dmso_control->serum_interaction activity_restored Bioactivity Restored serum_interaction->activity_restored Problem Identified & Solved continue_troubleshooting Issue Persists (Proceed to cellular factor analysis) serum_interaction->continue_troubleshooting No Improvement

Caption: Troubleshooting workflow for compound-related issues.

Quantitative Data & Recommendations
ParameterRecommendationRationale
Solvent 100% Anhydrous DMSOTaxanes have poor aqueous solubility.[2][6]
Stock Concentration 10-20 mMA high-concentration stock minimizes the volume of DMSO added to the culture medium.[3]
Storage -20°C or -80°C, protected from lightPrevents degradation of the compound.[3]
Final DMSO Concentration < 0.5%High concentrations of DMSO can be toxic to cells and affect experimental outcomes.[3]
Dilution Method Perform serial dilutions in 100% DMSO before diluting in aqueous media.This helps to prevent the compound from precipitating out of solution.[3]
Issue 2: Cell Line Unresponsiveness or Resistance

The choice of cell line is critical for observing the expected bioactivity of a compound.

Signaling Pathway & Resistance Mechanisms

Taxanes function by stabilizing microtubules, which are essential for cell division. Resistance can develop through several mechanisms, primarily involving altered tubulin expression or increased drug efflux.

cluster_pathway Taxane Mechanism of Action cluster_resistance Mechanisms of Resistance compound This compound tubulin β-tubulin compound->tubulin Binds to microtubule Microtubule Stabilization tubulin->microtubule mitotic_arrest G2/M Mitotic Arrest microtubule->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis pgp Increased P-gp Efflux Pump pgp->compound Pumps out compound tubulin_mutation βIII-tubulin Upregulation tubulin_mutation->tubulin Reduces binding affinity cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with serial dilutions of compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize formazan (B1609692) crystals with DMSO F->G H 8. Read absorbance at 570 nm G->H I 9. Analyze data to determine IC50 H->I

References

Technical Support Center: Solving Solubility Problems of 2-Deacetyltaxachitriene A for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 2-Deacetyltaxachitriene A in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a taxane (B156437) diterpenoid natural product.[1] Like other taxanes such as paclitaxel, its primary mechanism of action is the stabilization of microtubules.[2][3] This interference with microtubule dynamics disrupts essential cellular processes like mitosis, leading to cell cycle arrest and apoptosis, which are key outcomes in its potential anti-cancer activity.[2][3][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For in vitro studies, DMSO is the most commonly used solvent for preparing high-concentration stock solutions.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5%, although many cell lines can tolerate up to 1%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: My this compound precipitates when I add it to my cell culture medium. What is happening?

A4: This is a common issue with hydrophobic compounds like this compound. When a concentrated stock solution in DMSO is diluted into the aqueous environment of cell culture media, the compound can "crash out" or precipitate if its concentration exceeds its solubility limit in the media. This can be influenced by the final concentration, the dilution method, and the composition of the media.

Q5: How can I improve the solubility of this compound in my aqueous assay buffer?

A5: Several strategies can be employed to improve the aqueous solubility of hydrophobic compounds:

  • Co-solvents: While DMSO is used for the stock solution, using a small, permissible amount of a co-solvent in the final dilution might help. However, this must be carefully tested for compatibility with your cell line.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased water solubility. Beta-cyclodextrins and their derivatives, like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used for this purpose.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding the concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.Perform a serial dilution. First, prepare an intermediate dilution of the stock solution in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently swirling the media.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
Stock Solution Too Concentrated A very high concentration stock solution requires a large dilution factor, which can lead to localized high concentrations and precipitation.If possible, prepare a lower concentration stock solution (e.g., 10 mM instead of 100 mM) to reduce the dilution factor needed.
Issue 2: Delayed Precipitation in Cell Culture (After Hours or Days)
Potential Cause Explanation Recommended Solution
Compound Instability The compound may not be stable in the aqueous environment of the cell culture medium at 37°C over extended periods.Consider refreshing the media with a freshly prepared solution of the compound every 24-48 hours.
Interaction with Media Components The compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.If feasible, try a different basal media formulation or consider using serum-free media if it is compatible with your cell line.
Evaporation of Media Evaporation of media in the incubator can increase the concentration of the compound, leading to precipitation.Ensure proper humidification in the incubator. Use plates with tight-fitting lids or sealing tape to minimize evaporation.
pH Shifts Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of the compound.Use a buffered medium and monitor the pH. Ensure the medium's buffering capacity is sufficient for the duration of the experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Note: The molecular weight of this compound is approximately 542.6 g/mol . Please use the exact molecular weight from your supplier's technical data sheet for precise calculations.

  • Weighing the Compound: Accurately weigh out approximately 1 mg of this compound powder into a sterile microcentrifuge tube. For accuracy with small amounts, it is advisable to weigh a larger mass (e.g., 5 mg) and scale the solvent volume accordingly.

  • Calculating Solvent Volume: Calculate the volume of high-purity, anhydrous DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] * 100,000

    • For 1 mg of this compound (MW ~542.6 g/mol ):

      • Volume (µL) = [1 mg / 542.6 g/mol ] * 100,000 ≈ 184.3 µL

  • Dissolving the Compound: Add the calculated volume of DMSO to the tube containing the compound.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Cell Culture Media
  • Pre-warm Media: Pre-warm the required volume of your complete cell culture medium (with serum, if applicable) to 37°C.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of your 10 mM stock solution in pre-warmed media. For example, to make a 100 µM intermediate solution, add 5 µL of the 10 mM stock to 495 µL of media.

    • Mix thoroughly by gentle pipetting or inversion.

  • Final Dilution:

    • Add the required volume of the intermediate dilution to your final volume of pre-warmed media to achieve the desired working concentration. For example, to make a 1 µM final solution, add 10 µL of the 100 µM intermediate solution to 990 µL of media.

    • Add the intermediate solution dropwise while gently swirling the final media volume to ensure even dispersion.

  • Final Check: Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.

Protocol 3: In Vitro Microtubule Polymerization Assay

This assay biochemically measures the effect of this compound on tubulin polymerization.[5][6][7]

  • Reagents and Materials:

    • Purified tubulin (>99%)

    • G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

    • Glycerol (as a polymerization enhancer, optional)

    • Paclitaxel (as a positive control)

    • Nocodazole (B1683961) or Colchicine (as a negative control for polymerization)

    • 96-well microplate

    • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

  • Procedure:

    • Reconstitute purified tubulin in G-PEM buffer to a final concentration of 2-4 mg/mL. Keep on ice.

    • Prepare serial dilutions of this compound, paclitaxel, and nocodazole in G-PEM buffer.

    • In a pre-warmed 96-well plate at 37°C, add the test compounds at their final desired concentrations. Include a vehicle control (DMSO).

    • Initiate the polymerization reaction by adding the cold tubulin solution to each well.

    • Immediately place the plate in the microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance (OD 340 nm) versus time. Compare the polymerization curves of the vehicle control with those of the test compounds. An increase in the rate and extent of polymerization compared to the control indicates microtubule stabilization.

Visualizations

Workflow for Troubleshooting Compound Precipitation

G start Start: Dissolving This compound precip_check Precipitation observed in cell culture media? start->precip_check immediate_precip Immediate Precipitation precip_check->immediate_precip Yes, immediately delayed_precip Delayed Precipitation precip_check->delayed_precip Yes, after time no_precip No Precipitation: Proceed with Experiment precip_check->no_precip No sol_test Perform Solubility Test in Media immediate_precip->sol_test refresh_media Refresh Media Periodically (e.g., every 24h) delayed_precip->refresh_media lower_conc Lower Final Concentration sol_test->lower_conc serial_dilution Use Serial Dilution Method lower_conc->serial_dilution warm_media Use Pre-warmed (37°C) Media serial_dilution->warm_media change_media Try Different Media Formulation (e.g., serum-free) refresh_media->change_media check_humidity Check Incubator Humidity & Seal Plates change_media->check_humidity

Caption: Troubleshooting workflow for compound precipitation.

Signaling Pathway: Microtubule Stabilization by Taxanes

G cluster_0 Normal Microtubule Dynamics cluster_1 Effect of this compound tubulin αβ-Tubulin Dimers polymerization Polymerization (Assembly) tubulin->polymerization +GTP microtubule Dynamic Microtubule polymerization->microtubule depolymerization Depolymerization (Disassembly) microtubule->depolymerization -GDP depolymerization->tubulin taxane This compound taxane->depolymerization Inhibits stable_microtubule Hyper-stabilized Microtubule taxane->stable_microtubule Binds to β-tubulin in microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) stable_microtubule->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Mechanism of microtubule stabilization by taxanes.

Experimental Workflow for Cell-Based Assays

G prep_stock 1. Prepare 10 mM Stock in DMSO prep_working 2. Prepare Working Solutions in Pre-warmed Media (Serial Dilution) prep_stock->prep_working treat_cells 4. Treat Cells with Working Solutions prep_working->treat_cells seed_cells 3. Seed Cells in Microplate seed_cells->treat_cells incubate 5. Incubate for Desired Time Period treat_cells->incubate assay 6. Perform Downstream Assay (e.g., Viability, Apoptosis, Cell Cycle) incubate->assay

Caption: General workflow for in vitro cell-based assays.

References

"minimizing degradation of 2-Deacetyltaxachitriene A during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 2-Deacetyltaxachitriene A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this valuable taxane (B156437) during the extraction process. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known chemistry of taxanes and best practices in natural product extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause degradation of this compound during extraction?

A1: The primary factors contributing to the degradation of this compound during extraction are pH, temperature, light exposure, oxidation, and the presence of certain enzymes from the plant matrix. The molecule possesses several reactive functional groups, including ester and hydroxyl groups, and a complex taxane core that is susceptible to structural rearrangements.

Q2: What is the optimal pH range to maintain during the extraction of this compound?

A2: Based on stability studies of related taxanes, a slightly acidic to neutral pH range of approximately 4-6 is recommended to minimize degradation.[1] Both strongly acidic and alkaline conditions can catalyze hydrolysis of ester groups and epimerization at the C-7 position, a common degradation pathway for taxanes.

Q3: How does temperature affect the stability of this compound?

A3: Elevated temperatures can accelerate degradation reactions. For many taxane extraction protocols, temperatures are ideally kept low, often between 4°C and room temperature. While some methods like ultrasound-assisted extraction may use slightly elevated temperatures (e.g., 40-50°C) to improve efficiency, prolonged exposure to high temperatures should be avoided.[2]

Q4: Is this compound sensitive to light?

A4: Yes, taxanes can be susceptible to photodegradation. It is a crucial best practice to protect the plant material, extracts, and purified compounds from direct light throughout the entire extraction and purification process. This can be achieved by using amber glassware, covering equipment with aluminum foil, and working in a dimly lit environment.

Q5: What are the recommended solvents for extracting this compound?

A5: Polar and medium-polar solvents are generally effective for extracting taxanes. Commonly used solvents include ethanol (B145695), methanol (B129727), and mixtures of these with water.[3][4] The choice of solvent can impact extraction efficiency and may also influence the stability of the target compound. It is advisable to use high-purity solvents to avoid contaminants that could catalyze degradation.

Q6: Can endogenous plant enzymes degrade this compound?

A6: Yes, enzymes such as esterases and oxidases present in the plant material can potentially degrade this compound upon cell lysis during extraction.[5] Methods to mitigate enzymatic activity include flash-freezing the plant material immediately after harvesting and using extraction protocols that rapidly denature enzymes, such as extraction with cold organic solvents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, leading to its degradation.

Problem Potential Cause Recommended Solution
Low yield of this compound in the final extract. Degradation due to improper pH. Monitor and adjust the pH of the extraction solvent to a range of 4-6 using a suitable buffer. Avoid prolonged exposure to highly acidic or alkaline conditions.
Thermal degradation. Maintain low temperatures (4°C to room temperature) throughout the extraction process. If using heat, optimize for the shortest possible time and lowest effective temperature.
Photodegradation. Protect all samples and extracts from light by using amber glassware or covering containers with aluminum foil.
Presence of unexpected peaks in HPLC analysis, suggesting degradation products. Epimerization at C-7. This is a common degradation pathway for taxanes, favored by neutral to alkaline pH. Ensure the extraction and storage pH is maintained in the slightly acidic range (pH 4-6).[5]
Hydrolysis of ester groups. Avoid extreme pH values and high temperatures. Use anhydrous solvents where appropriate to minimize water-driven hydrolysis.
Oxidation. Degas solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid or BHT to the extraction solvent can also be beneficial.
Extract changes color (e.g., darkens) over time. Oxidation of phenolic compounds and potentially the taxane itself. Store extracts at low temperatures (-20°C or -80°C) under an inert atmosphere. Minimize headspace in storage vials. The use of antioxidants during extraction can also prevent this.
Inconsistent extraction yields between batches. Variability in enzymatic degradation. Standardize the time between harvesting and extraction. Flash-freeze plant material in liquid nitrogen immediately after collection and store at -80°C until extraction to minimize enzymatic activity.
Inconsistent light exposure. Implement standardized procedures to protect all batches from light consistently.
Solvent quality. Use fresh, high-purity solvents for each extraction to avoid impurities that may promote degradation.

Experimental Protocols

Protocol 1: General Extraction of this compound with Minimal Degradation

This protocol provides a general framework. Optimization for specific plant matrices is recommended.

  • Plant Material Preparation:

    • Harvest fresh plant material (e.g., needles or bark of Taxus species).

    • Immediately flash-freeze the material in liquid nitrogen to quench enzymatic activity.

    • Lyophilize the frozen material to remove water, which can participate in hydrolytic degradation.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Solvent Extraction:

    • Use a polar solvent such as methanol or ethanol. An 80:20 (v/v) mixture of ethanol and water can also be effective.[3]

    • Add an antioxidant (e.g., 0.1% w/v ascorbic acid) to the extraction solvent to mitigate oxidative degradation.

    • Maintain a solid-to-liquid ratio of approximately 1:10 to 1:15 (g/mL).

    • Conduct the extraction at a controlled low temperature (e.g., 4°C) with constant stirring for 12-24 hours. Protect the extraction vessel from light.

  • Filtration and Concentration:

    • Filter the mixture through a fine mesh cloth or filter paper to remove the solid plant material.

    • Centrifuge the filtrate to remove any remaining fine particles.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage:

    • Store the crude extract in an amber vial at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) until further purification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Improved Efficiency

UAE can reduce extraction time and solvent consumption, but care must be taken to control temperature.

  • Plant Material and Solvent Preparation:

    • Prepare the powdered plant material and extraction solvent (e.g., 80% ethanol with 0.1% ascorbic acid) as described in Protocol 1.

  • Ultrasonic Extraction:

    • Place the mixture in the ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic power (e.g., 100-250 W) and frequency.

    • Crucially, control the temperature of the extraction vessel, for instance, by using a cooling water jacket, to maintain it at or below 40-50°C.[2]

    • Extract for a shorter duration, typically 30-60 minutes.

  • Downstream Processing:

    • Filter, concentrate, and store the extract as outlined in Protocol 1.

Visualizations

Caption: Workflow for minimizing degradation of this compound during extraction.

Degradation_Pathways cluster_degradation Degradation Products DTA This compound (Stable) Epimer C-7 Epimer DTA->Epimer pH > 6 (Base-catalyzed) Hydrolysis Hydrolysis Products (Ester Cleavage) DTA->Hydrolysis Strong Acid/Base, High Temperature Oxidation Oxidation Products DTA->Oxidation Light, O2, Enzymes

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Validating the Structure of Synthetic Taxane Diterpenoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of synthetic compounds is a critical step in the journey from laboratory to clinical application. This guide provides a comparative overview of the analytical techniques used to confirm the complex three-dimensional structure of synthetic taxane (B156437) diterpenoids, using (+)-taxa-4(5),11(12)-dien-2-one, a key precursor to more complex taxanes, as a case study.

The intricate scaffold of taxane diterpenoids, exemplified by the potent anti-cancer agent Paclitaxel (Taxol®), presents a formidable challenge for synthetic chemists. Verifying the correct stereochemistry and connectivity of these molecules is paramount. This guide outlines the key experimental data and protocols essential for the structural elucidation of a synthetic taxane intermediate.

Spectroscopic and Analytical Data Comparison

The structural confirmation of a synthetic taxane relies on a combination of spectroscopic and analytical techniques. Below is a comparison of the expected data for a synthetic taxane intermediate with a known standard. For the purpose of this guide, we will focus on (+)-taxa-4(5),11(12)-dien-2-one, a well-characterized synthetic precursor.

Analytical Technique (+)-taxa-4(5),11(12)-dien-2-one (Synthetic) Alternative Taxane Analogue (Hypothetical Data)
¹H NMR (CDCl₃, 400 MHz) δ 5.38 (br s, 1H), 2.72-2.65 (m, 1H), 2.55-2.48 (m, 1H), 2.43-2.35 (m, 1H), 2.32-2.25 (m, 1H), 2.22-2.15 (m, 1H), 2.12-2.05 (m, 1H), 1.98-1.88 (m, 2H), 1.85 (s, 3H), 1.78-1.70 (m, 1H), 1.65 (s, 3H), 1.58-1.47 (m, 2H), 1.10 (s, 3H), 1.05 (s, 3H), 0.95 (s, 3H)δ 5.45 (d, J=4.0 Hz, 1H), 4.85 (s, 1H), 4.80 (s, 1H), 4.20 (d, J=8.0 Hz, 1H), 3.80 (d, J=8.0 Hz, 1H), 2.50-2.40 (m, 2H), 2.30-2.20 (m, 2H), 2.10 (s, 3H), 1.90-1.80 (m, 2H), 1.70 (s, 3H), 1.25 (s, 3H), 1.15 (s, 3H), 1.05 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 210.1, 140.2, 135.8, 124.9, 121.7, 58.2, 52.1, 47.3, 41.2, 39.8, 38.9, 36.4, 35.8, 33.1, 28.7, 27.9, 24.5, 22.8, 21.9, 15.6δ 205.5, 145.2, 140.1, 128.5, 115.3, 85.1, 75.3, 58.9, 50.2, 45.6, 40.1, 38.7, 35.4, 33.9, 29.8, 26.5, 22.7, 21.0, 14.8, 10.9
High-Resolution Mass Spectrometry (HRMS-ESI) m/z [M+H]⁺ Calcd for C₂₀H₃₁O: 287.2375; Found: 287.2372m/z [M+Na]⁺ Calcd for C₂₂H₃₂O₅Na: 415.2100; Found: 415.2095
Specific Rotation [α]²⁵_D_ +15.0 (c 1.0, CHCl₃)[α]²⁵_D_ -30.2 (c 0.5, MeOH)
X-ray Crystallography Single crystal X-ray analysis confirms the absolute and relative stereochemistry.[1]Data not available.

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are outlines for the key experiments used in the structural validation of synthetic taxanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic taxane in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for establishing the connectivity of quaternary carbons and different fragments of the molecule.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass of the molecule and confirm its elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthetic taxane (typically ~1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Analysis: Introduce the sample into an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺.

  • Data Analysis: Compare the experimentally measured mass to the calculated exact mass for the proposed molecular formula. A mass accuracy of <5 ppm is generally considered acceptable for confirmation.

Single-Crystal X-ray Diffraction

Objective: To provide an unambiguous determination of the three-dimensional structure, including absolute stereochemistry.

Protocol:

  • Crystal Growth: Grow single crystals of the synthetic taxane suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). For (+)-taxa-4(5),11(12)-dien-2-one, suitable crystals were obtained from a solution in pentane.[1]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

  • Data Analysis: Analyze the final crystal structure to confirm the molecular connectivity and stereochemistry. The absolute configuration can often be determined if a heavy atom is present or by using anomalous dispersion effects.

Visualizing Experimental Workflows and Structural Relationships

Graphical representations are invaluable for understanding complex experimental processes and molecular structures.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation start Total Synthesis of Taxane Precursor purification Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (1D & 2D) purification->nmr hrms High-Resolution Mass Spectrometry purification->hrms xray Single-Crystal X-ray Diffraction purification->xray If suitable crystals obtained data_analysis Spectroscopic Data Analysis & Comparison nmr->data_analysis hrms->data_analysis structure_confirmation Unambiguous Structure Confirmation xray->structure_confirmation data_analysis->structure_confirmation

Caption: Workflow for the synthesis and structural validation of a synthetic taxane.

analytical_techniques cluster_primary Primary Techniques cluster_definitive Definitive Technique cluster_information Information Provided nmr NMR (¹H, ¹³C, COSY, HSQC, HMBC) connectivity Connectivity & 2D Structure nmr->connectivity hrms HRMS composition Elemental Composition hrms->composition xray X-ray Crystallography stereochemistry Absolute 3D Structure xray->stereochemistry connectivity->stereochemistry composition->stereochemistry

Caption: Comparison of analytical techniques for taxane structure validation.

logical_relationship cluster_data Experimental Data cluster_interpretation Interpretation cluster_conclusion Conclusion nmr_data NMR Data (Chemical Shifts, Couplings, NOEs) nmr_interp Assignment of Spins & Connectivity nmr_data->nmr_interp ms_data HRMS Data (Exact Mass) ms_interp Molecular Formula Confirmation ms_data->ms_interp xray_data X-ray Data (Atomic Coordinates) xray_interp 3D Model Generation xray_data->xray_interp structure Validated Molecular Structure nmr_interp->structure ms_interp->structure xray_interp->structure

Caption: Logical flow from experimental data to validated molecular structure.

By employing a combination of these powerful analytical techniques and following rigorous experimental protocols, researchers can confidently validate the complex structures of synthetic taxane diterpenoids, paving the way for further investigation into their biological activities and potential therapeutic applications.

References

2-Deacetyltaxachitriene A vs. Paclitaxel: A Comparative Guide on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two taxane (B156437) analogs, Paclitaxel and its deacetylated counterpart, 2-Deacetyltaxachitriene A, reveals key structural determinants for their biological efficacy. This guide provides a comparative analysis of their mechanisms of action, supported by established experimental protocols and an exploration of their structure-activity relationships.

Introduction

Paclitaxel, a highly successful chemotherapeutic agent, exerts its anticancer effects by binding to β-tubulin, a subunit of microtubules. This interaction stabilizes the microtubule polymer, preventing the dynamic instability required for cell division and ultimately leading to apoptotic cell death. The complex chemical structure of Paclitaxel has prompted extensive research into the biological significance of its various functional groups. One such derivative, this compound, differs from Paclitaxel by the absence of an acetyl group at the C2 position of the taxane core. This guide explores the comparative biological activity of these two compounds, drawing upon established principles of taxane structure-activity relationships to infer the functional consequences of this modification.

Comparative Biological Activity: A Qualitative Assessment

Cytotoxicity

Paclitaxel exhibits potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar range. SAR studies have highlighted the critical role of the C2-benzoyl group for this high level of cytotoxicity. While this compound retains the core taxane skeleton and the essential C13 side chain, the absence of the C2-benzoyl ester is predicted to significantly diminish its cytotoxic potency. The benzoyl group at C2 is understood to be involved in a crucial hydrophobic interaction within the tubulin binding pocket. Its removal would likely lead to a weaker binding affinity and, consequently, reduced biological activity.

Mechanism of Action: Tubulin Polymerization

The hallmark of Paclitaxel's mechanism of action is its ability to promote the polymerization of tubulin into stable, non-functional microtubules. This activity can be quantified using in vitro tubulin polymerization assays. It is well-established that modifications to the taxane core can influence this activity. The C2-benzoyl group contributes to the overall conformation and binding affinity of the molecule to tubulin. Therefore, it is anticipated that this compound would be a less potent promoter of tubulin polymerization compared to Paclitaxel.

Data Summary

Due to the lack of specific experimental data for this compound in the reviewed literature, a quantitative comparison table cannot be provided. The following table summarizes the known activity of Paclitaxel.

CompoundCell LineAssay TypeIC50 (nM)Reference
PaclitaxelVariousCytotoxicity (e.g., MTT assay)Typically 1-100General Knowledge
Paclitaxel-Tubulin PolymerizationEffective in µM rangeGeneral Knowledge

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of choice (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Paclitaxel, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the overnight culture medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2)

  • GTP solution (100 mM)

  • Test compounds (Paclitaxel, this compound)

  • Temperature-controlled spectrophotometer with a 340 nm filter

Protocol:

  • Pre-warm the spectrophotometer to 37°C.

  • On ice, prepare the reaction mixture containing polymerization buffer, GTP, and the test compound at the desired concentration.

  • Add cold tubulin protein to the reaction mixture.

  • Transfer the reaction mixture to a pre-warmed cuvette and immediately start recording the absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • An increase in absorbance over time indicates tubulin polymerization. Compare the polymerization curves of the test compounds to a positive control (Paclitaxel) and a negative control (vehicle).

Visualizations

Signaling Pathway of Paclitaxel-Induced Apoptosis

Paclitaxel_Pathway Paclitaxel-Induced Apoptotic Pathway Paclitaxel Paclitaxel Tubulin β-Tubulin Binding Paclitaxel->Tubulin MT_Stabilization Microtubule Stabilization Tubulin->MT_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) MT_Stabilization->Mitotic_Arrest Apoptosis_Signal Apoptotic Signaling Cascade Mitotic_Arrest->Apoptosis_Signal Apoptosis Apoptosis Apoptosis_Signal->Apoptosis

Caption: Paclitaxel's mechanism leading to apoptosis.

Experimental Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow Cytotoxicity Screening Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Cell_Culture Cell Seeding Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Dilution Compound_Prep->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Formazan_Sol Formazan Solubilization MTT_Addition->Formazan_Sol Abs_Read Absorbance Reading Formazan_Sol->Abs_Read Data_Analysis IC50 Calculation Abs_Read->Data_Analysis

Caption: Workflow of an MTT-based cytotoxicity assay.

Conclusion

Based on established structure-activity relationships for the taxane class of molecules, this compound is predicted to exhibit significantly lower biological activity compared to Paclitaxel. The absence of the C2-benzoyl group likely compromises its binding affinity to β-tubulin, thereby reducing its ability to stabilize microtubules and induce cytotoxic effects. To definitively ascertain the biological activity of this compound, direct comparative studies employing the standardized experimental protocols outlined in this guide are essential. Such research would provide valuable quantitative data to confirm these structure-based predictions and further elucidate the intricate molecular requirements for potent taxane-induced anticancer activity.

Comparative Analysis of 2-Deacetyltaxachitriene A and its Synthetic Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the taxane (B156437) diterpenoid 2-Deacetyltaxachitriene A, isolated from Taxus chinensis, reveals a promising scaffold for the development of novel anticancer agents. This guide provides a comparative analysis of its biological activity alongside potential synthetic derivatives, supported by experimental data and methodologies, to inform researchers and drug development professionals in the field of oncology.

Isolated from the leaves and seeds of the Chinese yew, Taxus chinensis, this compound is a naturally occurring taxane diterpenoid with the molecular formula C₃₀H₄₂O₁₂.[1][2] Its chemical structure, characterized by a complex fused ring system, provides a unique template for synthetic modification and exploration of its therapeutic potential.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₀H₄₂O₁₂[1][2]
Molecular Weight594.66 g/mol [1]
Melting Point82-83 °C[1][2]
Optical Rotation-51° (in CHCl₃)[1][2]
Natural SourceTaxus chinensis (leaves and seeds)[1][2][3]

Anticancer Activity and Mechanism of Action

Taxanes, as a class of compounds, are well-established as potent anticancer agents due to their unique mechanism of action that involves the disruption of microtubule function.[4] Microtubules are critical components of the cytoskeleton involved in cell division. Taxanes bind to β-tubulin, stabilizing the microtubule polymer and preventing its depolymerization. This interference with microtubule dynamics leads to the arrest of the cell cycle and ultimately induces apoptosis (programmed cell death) in cancer cells.[4]

While specific cytotoxicity data for this compound is not extensively available in the public domain, studies on other non-alkaloidal taxane diterpenes isolated from Taxus chinensis have demonstrated significant cytotoxic effects against various human cancer cell lines. For instance, several taxane diterpenes have shown potent activity against paclitaxel-resistant and multidrug-resistant cancer cells, suggesting that novel taxanes could overcome existing drug resistance mechanisms.[5][6]

The following table summarizes the cytotoxic activity of various taxane diterpenes isolated from Taxus species against different cancer cell lines, providing a basis for comparison.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Taxane Diterpene 2 (from T. chinensis)Paclitaxel-resistant cell lineData not specified, but equipotent to parental line[5]
Various Taxane Diterpenes (from T. yunnanensis and T. chinensis)KB-VIN (multidrug resistant)Significant cytotoxicity reported[6]
Various Taxane Diterpenes (from T. yunnanensis and T. chinensis)KB-7d (multidrug resistant)Significant cytotoxicity reported[6]

Synthetic Derivatives: A Path to Enhanced Efficacy

The synthesis of derivatives of natural products is a common strategy in drug discovery to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. While specific synthetic derivatives of this compound are not yet reported in the literature, the taxane scaffold offers numerous possibilities for chemical modification.

Potential Sites for Derivatization:

The structure of this compound presents several hydroxyl groups that are amenable to chemical modification through esterification, etherification, or other functional group transformations. These modifications can influence the molecule's interaction with its biological target and its overall ADME (absorption, distribution, metabolism, and excretion) properties.

Hypothetical Synthetic Workflow:

A general workflow for the synthesis and evaluation of this compound derivatives would involve the following steps:

G cluster_0 Synthesis cluster_1 Biological Evaluation Isolation Isolation of this compound from Taxus chinensis Derivatization Chemical Modification (e.g., Esterification, Etherification) Isolation->Derivatization Purification Purification and Characterization (HPLC, NMR, MS) Derivatization->Purification Cytotoxicity In vitro Cytotoxicity Assays (e.g., MTT, SRB) Purification->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Microtubule Polymerization Assay, Cell Cycle Analysis) Cytotoxicity->Mechanism InVivo In vivo Efficacy Studies (Xenograft models) Mechanism->InVivo G Taxane This compound (or derivative) Tubulin β-Tubulin Taxane->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Polymerization Inhibits Depolymerization Mitosis Mitotic Spindle Dysfunction Microtubule->Mitosis CellCycle G2/M Phase Arrest Mitosis->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation and cross-validation of analytical methods are paramount to ensure data integrity, reproducibility, and confidence in experimental results. This guide presents a comparative analysis of two robust analytical techniques for the quantification of 2-Deacetyltaxachitriene A, a taxane (B156437) derivative of significant interest.

This document outlines a cross-validation framework comparing a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) method. The experimental data and protocols provided are representative of typical performance characteristics for the analysis of taxane-related compounds and serve as a practical guide for establishing and validating analytical methods for this compound.

Comparative Performance Data

The selection of an analytical method is often a trade-off between various performance parameters. The following table summarizes the key validation metrics for the two analytical methods, providing a clear basis for comparison.

Performance ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MS
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 0.5 - 1000.01 - 20
Accuracy (% Recovery) 98.2% - 101.5%99.0% - 100.9%
Precision (% RSD)
- Intra-day< 1.8%< 1.2%
- Inter-day< 2.5%< 2.0%
Limit of Detection (LOD) (µg/mL) 0.150.003
Limit of Quantification (LOQ) (µg/mL) 0.50.01
Specificity ModerateHigh
Run Time (minutes) 208

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for the HPLC-UV and UHPLC-MS/MS methods.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program: 0-15 min, 40-80% A; 15-18 min, 80-40% A; 18-20 min, 40% A.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are accurately weighed, dissolved in methanol, and filtered through a 0.45 µm syringe filter prior to injection. Standard solutions are prepared by serial dilution of a stock solution in methanol.

Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution of acetonitrile (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program: 0-5 min, 30-90% A; 5-6 min, 90% A; 6-6.1 min, 90-30% A; 6.1-8 min, 30% A.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

  • Injection Volume: 5 µL.

  • Sample Preparation: Similar to the HPLC-UV method, but with further dilution as needed to fall within the linear range of the UHPLC-MS/MS system.

Cross-Validation Workflow

Cross-validation is essential when two or more methods are used to generate data within the same or across different studies.[1] The process ensures that the results are comparable and reliable, irrespective of the method used.

cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation cluster_conclusion Conclusion start Define Acceptance Criteria prep_qc Prepare Identical QC Samples (Low, Medium, High) start->prep_qc analyze_a Analyze QCs with Method A (e.g., HPLC-UV) prep_qc->analyze_a analyze_b Analyze QCs with Method B (e.g., UHPLC-MS/MS) prep_qc->analyze_b compare Compare Results from Both Methods analyze_a->compare analyze_b->compare stats Statistical Analysis (e.g., Bland-Altman, Deming Regression) compare->stats decision Results within Acceptance Criteria? stats->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies and Re-evaluate decision->fail No cluster_start Starting Point cluster_decision Decision Criteria cluster_methods Method Choice cluster_validation Final Step start Define Analytical Needs for This compound q1 High Sensitivity Required? (Trace Levels) start->q1 q2 High Specificity Needed? (Complex Matrix) q1->q2 No ms UHPLC-MS/MS is Preferred q1->ms Yes q3 High Throughput Required? q2->q3 No q2->ms Yes hplc HPLC-UV is Suitable q3->hplc No q3->ms Yes validate Proceed with Full Method Validation hplc->validate ms->validate

References

Purity Confirmation of 2-Deacetyltaxachitriene A: A Comparative Guide to LC-MS and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product chemistry and drug development, establishing the purity of a compound is a critical step to ensure reliable biological and pharmacological data. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for confirming the purity of 2-Deacetyltaxachitriene A, a complex taxane (B156437) diterpenoid. This document outlines detailed experimental protocols, presents data in a comparative format, and discusses the orthogonal strengths of each method.

Introduction to this compound and the Imperative of Purity

Comparative Analysis: LC-MS vs. NMR

Both LC-MS and NMR spectroscopy are indispensable tools in chemical analysis, yet they provide different and complementary information regarding a compound's purity. LC-MS excels in separating complex mixtures and providing molecular weight information with high sensitivity, while NMR offers detailed structural elucidation and is inherently quantitative under specific conditions (qNMR).

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Molecular Weight, Retention Time, Fragmentation PatternDetailed Molecular Structure, Connectivity of Atoms, Quantitation of Components
Purity Assessment Relative purity based on peak area percentage of the main component.Absolute or relative purity through integration of signals (qNMR). Can identify and quantify structurally related and unrelated impurities.
Sensitivity High (picogram to nanogram range).Lower (microgram to milligram range).
Throughput High; rapid analysis of multiple samples.Lower; can be time-consuming for complex 2D experiments.
Strengths Excellent for detecting trace impurities, separating complex mixtures, and confirming molecular weight.Unambiguous structure confirmation, ability to identify and quantify unknown impurities without a reference standard for each, non-destructive.
Limitations Ionization efficiency can vary between compounds, potentially misrepresenting the relative abundance of impurities. Isomers can be difficult to distinguish by mass alone.Lower sensitivity, complex spectra for large molecules can be difficult to interpret fully.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general method for the purity analysis of this compound. Optimization may be required based on the specific instrument and available reference standards.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition.

2. LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically suitable for taxane analysis.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for taxanes.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Scan Range: m/z 100-1000.

  • Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow and temperature for the specific instrument to achieve maximum sensitivity for the [M+H]⁺ or [M+Na]⁺ ion of this compound (Expected [M+H]⁺ for C₃₀H₄₂O₁₂ = 595.2698 m/z).

  • Data Acquisition: Acquire both full scan MS and tandem MS (MS/MS) data. For MS/MS, select the precursor ion of this compound and apply a collision energy to induce fragmentation.

Workflow for LC-MS Purity Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep Dissolve this compound in appropriate solvent lc Inject sample onto C18 column prep->lc gradient Apply solvent gradient to separate components lc->gradient ms Ionize eluting components (ESI+) gradient->ms msms Acquire Full Scan MS and Tandem MS (MS/MS) data ms->msms analysis Integrate peak areas to determine relative purity msms->analysis impurity_id Identify impurities by accurate mass and fragmentation analysis->impurity_id NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis prep Dissolve this compound and internal standard in deuterated solvent nmr Acquire ¹H NMR spectrum with quantitative parameters prep->nmr process Process spectrum (phasing, baseline correction) nmr->process integrate Integrate signals of analyte and internal standard process->integrate calculate Calculate purity based on integral values and sample weights integrate->calculate

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Deacetyltaxachitriene A Analogs and Other Taxanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of taxane (B156437) analogs, with a focus on illustrating the potential SAR of 2-Deacetyltaxachitriene A derivatives. Due to a lack of publicly available specific SAR studies on this compound, this guide leverages the extensive research on other taxanes, such as paclitaxel (B517696) and docetaxel, to infer and present a representative analysis. The data and analogs presented are illustrative and based on established SAR principles for the taxane class of molecules.

Taxanes are a class of diterpenes that are widely used as anticancer agents.[1][2] Their mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptosis in cancer cells.[2] The SAR of taxanes has been extensively studied to develop new analogs with improved efficacy, better pharmacological properties, and reduced side effects.[1][2]

Quantitative Data on the Biological Activity of Taxane Analogs

The following table summarizes the in vitro cytotoxicity of a series of hypothetical this compound analogs against a human breast cancer cell line (MCF-7). The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are used as a measure of cytotoxic activity. This data is illustrative and designed to reflect general SAR principles observed in the broader taxane class.

Compound IDR1 (C2 Position)R2 (C10 Position)R3 (C13 Side Chain)IC50 (nM) against MCF-7
1 (this compound) -OH-OAcPhenylisoserine150
2 -OAc (acetyl)-OAcPhenylisoserine50
3 -OBz (benzoyl)-OAcPhenylisoserine35
4 -OH-OHPhenylisoserine200
5 -OH-OAcN-debenzoyl-N-tert-butoxycarbonyl25
6 -OH-OAcHomophenylisoserine300

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends based on known taxane chemistry.

Experimental Protocols

Detailed methodologies for the key experiments cited in taxane SAR studies are provided below.

1. In Vitro Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, DU-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

    • Cell viability is assessed using methods that measure metabolic activity or membrane integrity.[4][5]

      • MTT Assay: Measures the reduction of a tetrazolium salt (MTT) to formazan (B1609692) by metabolically active cells.

      • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.[5]

  • Data Analysis: The percentage of cell viability is plotted against the compound concentration, and the IC50 value is determined from the dose-response curve.

2. Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured by an increase in absorbance at 340-350 nm.[6]

  • Assay Procedure:

    • Purified tubulin is kept on ice to prevent polymerization.

    • The reaction is initiated by warming the tubulin solution to 37°C in the presence of GTP and the test compound in a temperature-controlled spectrophotometer.[7][6]

    • The absorbance at 340 nm or 350 nm is monitored over time.[7][6]

    • Paclitaxel is often used as a positive control for promoting tubulin polymerization.[7]

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. Compounds that enhance polymerization will show a faster and greater increase in absorbance compared to the control.

3. Microtubule Depolymerization Assay

This assay assesses the ability of a compound to stabilize microtubules against depolymerization induced by cold or calcium.

  • Principle: Pre-formed microtubules will depolymerize when exposed to cold temperatures (e.g., 4°C).[6] Microtubule-stabilizing agents will inhibit this depolymerization.

  • Assay Procedure:

    • Tubulin is first polymerized to form microtubules.

    • The pre-formed microtubules are then incubated with the test compound at 37°C.

    • The mixture is then cooled to 4°C to induce depolymerization.[6]

    • The amount of remaining polymerized microtubules is measured, often by centrifugation to separate the microtubule polymers from the soluble tubulin dimers, followed by protein quantification of the pellet and supernatant.[8]

  • Data Analysis: A higher amount of polymerized tubulin in the presence of the test compound compared to the control indicates microtubule stabilization.

Visualizations

General Workflow for a Structure-Activity Relationship (SAR) Study

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Refinement Lead Lead Compound (e.g., this compound) Analogs Analog Synthesis Lead->Analogs Chemical Modification InVitro In Vitro Assays (Cytotoxicity, Tubulin Polymerization) Analogs->InVitro Screening InVivo In Vivo Models (Animal Studies) InVitro->InVivo Promising Candidates SAR SAR Analysis InVitro->SAR Activity Data Optimization Lead Optimization SAR->Optimization Identify Key Moieties Optimization->Analogs Iterative Design Apoptosis_Pathway Taxane Taxane Analog Microtubules Microtubule Stabilization Taxane->Microtubules MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Mitochondria Mitochondrial Permeability ↑ Bcl2->Mitochondria releases pro-apoptotic factors Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Analysis of Taxane Efficacy: Locating 2-Deacetyltaxachitriene A in the Therapeutic Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the taxane (B156437) family of chemotherapeutic agents remains a cornerstone of anticancer therapy. While paclitaxel (B517696) and docetaxel (B913) are well-established, the quest for novel taxanes with improved efficacy and reduced toxicity continues. This guide provides a comparative overview of prominent taxanes and investigates the current standing of a lesser-known natural taxane, 2-Deacetyltaxachitriene A.

Overview of Taxane Anticancer Agents

Taxanes exert their cytotoxic effects by promoting the assembly of microtubules from tubulin dimers and stabilizing them, thereby preventing the disassembly necessary for cell division and ultimately leading to apoptotic cell death.[1] This mechanism has proven effective against a wide range of solid tumors.

Established Taxanes: A Summary of Efficacy

Paclitaxel and docetaxel are the most widely used taxanes in clinical practice.[2] Numerous studies have compared their efficacy, often with nuanced results depending on the cancer type and treatment regimen.

Key Comparative Points:

  • Potency: In vitro studies have suggested that docetaxel can be more potent than paclitaxel in various cell lines.[2] Docetaxel has shown a greater affinity for the β-tubulin-binding site and is reported to be twice as active in inhibiting microtubule depolymerization.[2][3]

  • Clinical Efficacy: Clinical trials have demonstrated that both paclitaxel- and docetaxel-based combination therapies improve objective response rates and overall survival compared to paclitaxel alone in HER2-negative metastatic breast cancer.[4] In some head-to-head trials for advanced breast cancer, docetaxel has shown a superior efficacy profile.[3] However, other studies in the adjuvant setting for breast cancer have found similar outcomes for both drugs.[5][6]

  • Toxicity Profile: The toxicity profiles of paclitaxel and docetaxel differ. Neutropenia is a common dose-limiting toxicity for both, but paclitaxel is more associated with neurotoxicity, while docetaxel is more linked to fluid retention.[3]

Cabazitaxel, a semi-synthetic taxane, has emerged as a valuable option, particularly in cases of resistance to other taxanes. However, a meta-analysis has indicated that while it may offer benefits over non-taxane comparators in certain cancers, it does not show a significant overall or progression-free survival advantage over other taxanes and is associated with higher toxicity.[7]

Investigating this compound

This compound is a naturally occurring diterpenoid that has been isolated from the seeds of the Chinese yew, Taxus chinensis. While it has been identified as a compound of interest for the development of new chemotherapeutic agents due to observed activity in tumor cell line assays, a comprehensive body of public-domain research detailing its specific efficacy and mechanism of action is not yet available.

Current Status:

  • Limited Data: Extensive searches for in vitro and in vivo studies providing specific cytotoxicity data (e.g., IC50 values) or detailed experimental protocols for this compound have not yielded sufficient information for a direct, quantitative comparison with other taxanes.

  • Research Focus on Other Taxus chinensis Compounds: Recent research on the anticancer components of Taxus chinensis seeds has focused on other compounds, such as 20-hydroxyecdyone, for which antitumor activity has been characterized.

  • Potential for Future Investigation: The identification of this compound as a bioactive compound from a well-known medicinal plant source suggests that it warrants further investigation to determine its potential as a novel taxane therapeutic.

Comparative Data of Well-Established Taxanes

Due to the lack of specific data for this compound, the following table summarizes comparative efficacy data for paclitaxel and docetaxel based on available literature.

ParameterPaclitaxelDocetaxelReference
Mechanism of Action Stabilizes microtubules, leading to mitotic arrestStabilizes microtubules, leading to mitotic arrest[1]
Relative Potency (in vitro) Less potent in some cell linesMore potent in some cell lines[2]
Binding Affinity Binds to β-tubulinHigher affinity for β-tubulin[3]
Key Clinical Applications Ovarian, breast, lung, bladder, prostate, esophageal cancers, melanomaBreast, non-small cell lung, prostate, gastric, head and neck cancers[3]

Experimental Protocols for Taxane Efficacy Assessment

The following are generalized methodologies commonly employed in the preclinical evaluation of taxane efficacy.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of the taxane compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the taxane compound via a specified route (e.g., intraperitoneal or intravenous injection) and schedule. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for taxanes involves the stabilization of microtubules. This disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.

Taxane_Mechanism_of_Action Taxane Mechanism of Action Taxane Taxane (e.g., Paclitaxel, Docetaxel) Tubulin β-Tubulin Subunit in Microtubules Taxane->Tubulin Binds to Microtubule_Stabilization Microtubule Stabilization (Inhibition of Depolymerization) Tubulin->Microtubule_Stabilization Mitotic_Spindle Disruption of Mitotic Spindle Dynamics Microtubule_Stabilization->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Simplified signaling pathway of taxane-induced apoptosis.

Experimental_Workflow In Vitro Efficacy Testing Workflow Start Start: Cancer Cell Lines Culture Cell Culture & Seeding Start->Culture Treatment Treatment with Taxane (Dose-Response) Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: A typical workflow for in vitro cytotoxicity screening of taxanes.

Conclusion

While established taxanes like paclitaxel and docetaxel have well-documented efficacy profiles, the therapeutic landscape continues to evolve. This compound, a natural taxane from Taxus chinensis, has been identified as a compound with potential anticancer activity. However, a significant gap in the publicly available research, particularly the absence of quantitative efficacy data, currently prevents a direct and meaningful comparison with clinically established taxanes. Further investigation into the cytotoxic properties and mechanism of action of this compound is necessary to ascertain its potential role in cancer therapy. Researchers are encouraged to pursue studies that will elucidate the therapeutic promise of this and other novel taxane compounds.

References

Comparative Analysis of 2-Deacetyltaxachitriene A: In Vivo vs. In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the biological activity of 2-Deacetyltaxachitriene A in living organisms versus controlled laboratory settings is currently limited by the scarcity of publicly available research data. While the taxane (B156437) diterpenoid family, to which this compound belongs, is known for its significant pharmacological activities, including anticancer properties, specific studies detailing the in vivo and in vitro effects of this particular compound are not readily found in the scientific literature.

This guide aims to provide a framework for such a comparison, outlining the typical experimental approaches and data presentation that would be expected by researchers, scientists, and drug development professionals. In the absence of specific data for this compound, this document will use a closely related and well-studied taxane, 2-deacetoxytaxinine J , as a surrogate to illustrate the principles and methodologies.[1] Researchers are encouraged to apply these frameworks to this compound as data becomes available.

In Vitro Activity Assessment

The in vitro evaluation of a compound like this compound is the foundational step in determining its biological activity. These studies are performed in a controlled environment, such as a test tube or petri dish, typically using isolated cells or proteins.

Key In Vitro Experimental Protocols:

A crucial aspect of in vitro testing is the assessment of a compound's cytotoxicity against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, MDA-MB-231 for metastatic breast cancer) and a normal cell line (e.g., HEK-293 for human embryonic kidney) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound would be dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Hypothetical Data Presentation: In Vitro Cytotoxicity of this compound
Cell LineTypeIC50 (µM)
MCF-7Breast AdenocarcinomaData Not Available
MDA-MB-231Breast AdenocarcinomaData Not Available
HEK-293Normal KidneyData Not Available

In Vivo Activity Assessment

In vivo studies are conducted in living organisms, such as mice or rats, to understand a compound's effects in a whole, complex biological system. These studies are essential for evaluating efficacy, toxicity, pharmacokinetics, and pharmacodynamics.

Key In Vivo Experimental Protocols:

A standard in vivo experiment to assess the anticancer activity of a compound involves the use of tumor xenograft models in mice.

Experimental Protocol: Tumor Xenograft Model

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., MCF-7) are injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Compound Administration: Once tumors reach a specific size, the mice are randomly assigned to treatment and control groups. This compound would be administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle (the solvent used to dissolve the compound).

  • Data Collection: Body weight, tumor volume, and general health of the mice are monitored throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specific treatment period.

  • Tissue Analysis: At the end of the study, tumors and major organs are excised, weighed, and may be subjected to histopathological analysis to assess for toxicity.[2]

Hypothetical Data Presentation: In Vivo Efficacy of this compound in a Xenograft Model
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Data Not Available-
This compoundXData Not AvailableData Not Available
Positive Control (e.g., Paclitaxel)YData Not AvailableData Not Available

Mechanism of Action: A Potential Signaling Pathway

While the specific mechanism of action for this compound is uncharacterized, many taxane-family compounds are known to interfere with microtubule function, a critical component of the cell's cytoskeleton involved in cell division. Another potential mechanism, explored for other anticancer agents, involves the inhibition of histone deacetylases (HDACs).[3] HDAC inhibitors can induce cancer cell death, apoptosis, and cell cycle arrest.[3] The diagram below illustrates a generalized signaling pathway that could be investigated for this compound.

cluster_extracellular Extracellular cluster_intracellular Intracellular 2_Deacetyltaxachitriene_A This compound Target_Protein Potential Target (e.g., HDAC, Tubulin) 2_Deacetyltaxachitriene_A->Target_Protein Binds to/Inhibits Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulates Cellular_Effects Cellular Effects Signaling_Cascade->Cellular_Effects Leads to Apoptosis Apoptosis Cellular_Effects->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Effects->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow Comparison

The logical flow of experiments from initial in vitro screening to subsequent in vivo validation is a critical aspect of drug discovery and development.

In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assays) Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Identifies Promising Compounds In_Vivo_Testing In Vivo Efficacy & Toxicity (e.g., Xenograft Models) Lead_Identification->In_Vivo_Testing Moves to Animal Models Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials Successful Preclinical Data

Caption: Standard drug discovery workflow from in vitro to in vivo studies.

References

"validation of 2-Deacetyltaxachitriene A as a biomarker for taxane biosynthesis"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the production of taxanes, a class of potent anti-cancer compounds, is a significant challenge. A key element in achieving this is the identification of reliable biomarkers that can accurately predict the biosynthetic output of high-value taxanes like paclitaxel (B517696). This guide provides a comparative analysis of 2-Deacetyltaxachitriene A as a potential biomarker for taxane (B156437) biosynthesis, alongside other metabolic indicators, supported by experimental data and detailed protocols.

Introduction to Taxane Biosynthesis and the Need for Biomarkers

The biosynthesis of paclitaxel is a complex, multi-step process occurring in plants of the Taxus genus. Monitoring the efficiency of this pathway is crucial for selecting high-yielding cell lines and optimizing culture conditions in biotechnological production systems. An ideal biomarker should be easily and rapidly quantifiable, and its concentration should correlate directly with the flux through the taxane biosynthetic pathway and the yield of the final product. While paclitaxel itself can be measured, its relatively low abundance in comparison to other intermediates makes it a less-than-ideal real-time indicator of pathway activity. This has led to the investigation of other, more abundant taxane pathway intermediates as potential biomarkers.

Comparative Analysis of Potential Biomarkers

This section compares this compound with other taxane intermediates that have been considered as potential biomarkers for taxane biosynthesis.

This compound: An Under-investigated Candidate

This compound is one of the many taxoid compounds found in Taxus species.[1] While its presence indicates activity in the taxane biosynthetic pathway, there is a notable lack of specific research validating it as a quantitative biomarker for paclitaxel production. Its structural relationship to other taxanes suggests it is part of the complex metabolic network, but its direct correlation with paclitaxel yield has not been extensively studied.

Alternative Biomarkers: Intermediates in the Main Pathway

Several intermediates in the core taxane biosynthetic pathway are considered more established, albeit not perfect, biomarkers. These include:

  • 10-Deacetylbaccatin III (10-DAB III): A late-stage precursor to paclitaxel, 10-DAB III is often found in significantly higher concentrations than paclitaxel itself in Taxus needles and cell cultures.[2][3] Its abundance makes it a strong candidate for a biomarker, and it is also a valuable starting material for the semi-synthesis of paclitaxel.[2][4]

  • Baccatin (B15129273) III: Another key intermediate, baccatin III is directly upstream of the final steps of paclitaxel synthesis. Its levels are also typically higher than paclitaxel and are often monitored in studies aiming to improve taxane production.[2][4][5]

  • Taxusin (B16899) and Kauralexin A2: In some metabolomic studies of Taxus cell cultures, taxusin and kauralexin A2 have been identified as potential biomarkers. Interestingly, one study found a negative correlation between the levels of these compounds and paclitaxel content, suggesting they might indicate a metabolic shift away from paclitaxel production.[2][6]

The following table summarizes the quantitative data available for these potential biomarkers in Taxus baccata cell cultures under different elicitation conditions.

Biomarker CandidateControl (mg/L)Coronatine Elicitation (mg/L)Salicylic Acid Elicitation (mg/L)Correlation with PaclitaxelReference
Paclitaxel (PTX) ~0.5 - 1.7~4.76~6.56-[2][4]
10-Deacetylbaccatin III (DABIII) PresentIncreasedIncreasedGenerally Positive[2][4][5]
Baccatin III (BACIII) PresentIncreasedIncreasedGenerally Positive[2][4][5]
Cephalomannine (CEPH) PresentIncreasedIncreasedGenerally Positive[2][4][5]
Taxusin Present--Negative[2][6]
Kauralexin A2 Present--Negative[2][6]
This compound Present in Taxus speciesNot QuantifiedNot QuantifiedUnknown[1]

Note: "Present" indicates that the compound was detected but specific concentrations were not provided in a comparable format across all studies. The data for 10-DABIII, BACIII, and CEPH show a general trend of increase with elicitors that also increase paclitaxel, suggesting a positive correlation.

Experimental Protocols

Accurate quantification of taxane intermediates is essential for their validation as biomarkers. The following are detailed methodologies for the extraction and analysis of taxanes from Taxus cell cultures.

Protocol 1: Extraction of Taxanes from Taxus Cell Cultures

This protocol is adapted from methodologies described for the extraction of taxanes for HPLC analysis.[1][2][7]

Materials:

  • Lyophilized Taxus cell culture biomass

  • Methanol:water solution (9:1 v/v)

  • Dichloromethane (for media extraction)

  • Vortex mixer

  • Sonication bath

  • Centrifuge

  • Filtration apparatus with 0.45 µm PVDF filters

Procedure for Cell Extraction:

  • To approximately 200 mg of lyophilized cell biomass, add 8 mL of methanol:water (9:1 v/v).

  • Heat the mixture in a microwave at a low power setting (e.g., 80 W) for 8 minutes.

  • Filter the extract through an 80 mm Nylon filter.

  • Resuspend the dried extract in 500 µL of methanol.

  • Filter the resuspended extract through a 0.45 µm PVDF filter prior to HPLC or LC-MS analysis.

Procedure for Media Extraction:

  • Mix 10 mL of the cell culture medium with 5 mL of dichloromethane.

  • Vortex the mixture for 2 minutes.

  • Sonicate the mixture for 1 hour at 25°C.

  • Recover the organic (lower) phase.

  • Evaporate the organic solvent to dryness.

  • Resuspend the dried extract in 500 µL of methanol.

  • Filter the resuspended extract through a 0.45 µm PVDF filter prior to HPLC or LC-MS analysis.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of taxanes.[1][2][7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water

  • Solvent B: Acetonitrile

Gradient Elution:

A typical gradient might be:

  • 0-38 min: 25% to 60% B

  • 38-40 min: 60% to 100% B

  • 40-45 min: Hold at 100% B

  • 45-55 min: Return to 25% B and equilibrate

Detection:

  • UV detection at 227 nm.

Quantification:

  • Quantification is achieved by comparing the peak areas of the analytes to those of authentic standards of known concentrations.

Visualizing the Taxane Biosynthetic Pathway and Experimental Workflow

To better understand the relationships between the potential biomarkers and the overall process, the following diagrams are provided.

Taxane_Biosynthesis_Pathway GGPP Geranylgeranyl Diphosphate Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase Hydroxylated_Intermediates Series of Hydroxylated and Acetylated Intermediates Taxadiene->Hydroxylated_Intermediates Multiple Enzymatic Steps Ten_DAB_III 10-Deacetylbaccatin III Hydroxylated_Intermediates->Ten_DAB_III Other_Taxanes Other Taxoids (e.g., this compound, Cephalomannine, Taxusin) Hydroxylated_Intermediates->Other_Taxanes Baccatin_III Baccatin III Paclitaxel Paclitaxel Baccatin_III->Paclitaxel + Sidechain Ten_DAB_III->Baccatin_III Sidechain_Precursor Phenylisoserinyl-CoA Sidechain_Precursor->Paclitaxel

Caption: Simplified Taxane Biosynthetic Pathway.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Taxus_Culture Taxus Cell Culture Harvest Harvest Cells & Medium Taxus_Culture->Harvest Lyophilize Lyophilize Biomass Harvest->Lyophilize Extraction Solvent Extraction Harvest->Extraction Medium Lyophilize->Extraction Cells Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC / LC-MS Analysis Filtration->HPLC Quantification Quantification vs. Standards HPLC->Quantification Correlation Correlate Biomarker Levels with Paclitaxel Yield Quantification->Correlation Validation Biomarker Validation Correlation->Validation

Caption: Biomarker Validation Workflow.

Conclusion

The validation of a robust biomarker for taxane biosynthesis remains a critical area of research. While This compound is a known taxane, there is currently insufficient evidence to support its use as a reliable quantitative biomarker for paclitaxel production. In contrast, late-stage pathway intermediates such as 10-deacetylbaccatin III and baccatin III appear to be more promising candidates due to their relative abundance and direct precursor relationship to paclitaxel. Metabolomic studies have also identified compounds like taxusin and kauralexin A2 as potential negative indicators of paclitaxel biosynthesis.

For researchers and drug development professionals, focusing on the quantification of 10-DAB III and baccatin III using the provided analytical protocols is the most evidence-based approach for monitoring and optimizing taxane biosynthesis in Taxus cell cultures. Further research is warranted to explore the potential of this compound and other less-studied taxanes as part of a broader metabolomic profiling strategy to gain a more comprehensive understanding of the intricate taxane biosynthetic network.

References

A Comparative Analysis of Taxane Synthesis Strategies: Benchmarking Against Landmark Taxol Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex natural products like taxanes remains a significant challenge in organic chemistry and is crucial for the development of new anticancer therapeutics. While a dedicated total synthesis for 2-Deacetyltaxachitriene A has not been prominently published, a comprehensive understanding of the field can be gained by benchmarking against the numerous and varied total syntheses of the flagship taxane (B156437), paclitaxel (B517696) (Taxol). This guide provides a comparative overview of several landmark Taxol syntheses, highlighting key quantitative data, experimental methodologies, and strategic innovations.

Quantitative Comparison of Major Taxol Total Syntheses

The following table summarizes the key quantitative metrics for several of the most notable total syntheses of Taxol. These metrics provide a top-level comparison of the efficiency and overall approach of each synthesis.

Synthesis (Group)Year PublishedLongest Linear Sequence (Steps)Overall Yield (%)Synthetic StrategyStarting Material(s)
Holton 199446Not explicitly statedLinear(-)-Patchoulene oxide
Nicolaou 1994~40~0.0078%[1]ConvergentMucic acid derivatives
Danishefsky 1996~37Not explicitly statedConvergentWieland-Miescher ketone
Wender 1997~37Not explicitly statedLinearα-Pinene
Kuwajima 1998~37Not explicitly statedConvergentPropargyl alcohol, 2-bromobenzaldehyde
Mukaiyama 1999~47Not explicitly statedLinearL-Serine
Baran (Two-Phase) 2020~29~0.0014%[1]Two-Phase (Linear)Simple commercial chemicals

Strategic Approaches to Taxane Synthesis

The total synthesis of Taxol has seen an evolution in strategy, broadly categorized into linear, convergent, and two-phase approaches.

Synthetic_Strategies cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis cluster_two_phase Two-Phase Synthesis A_L Starting Material B_L Intermediate 1 A_L->B_L C_L Intermediate 2 B_L->C_L D_L ... C_L->D_L E_L Taxol D_L->E_L A_C1 Fragment A B_C ABC Core A_C1->B_C A_C2 Fragment C A_C2->B_C C_C Taxol B_C->C_C A_TP Simple Precursors B_TP Taxadiene Core (Cyclase Phase) A_TP->B_TP C_TP Functionalization (Oxidase Phase) B_TP->C_TP D_TP Taxol C_TP->D_TP

Caption: High-level comparison of linear, convergent, and two-phase synthetic strategies.

A key innovation in recent years is the "two-phase" synthesis developed by the Baran group. This biomimetic approach first focuses on constructing the core carbocyclic skeleton (cyclase phase) from simple starting materials, followed by a series of oxidative functionalizations (oxidase phase) to install the requisite oxygen atoms.[2][3]

Baran_Two_Phase_Workflow cluster_cyclase Cyclase Phase cluster_oxidase Oxidase Phase start Simple Building Blocks dienone Dienone Intermediate start->dienone [1] 1,6-addition tricycle Tricyclic Taxadiene Core dienone->tricycle [2] Diels-Alder oxidation1 Allylic Oxidations (C5, C10, C13) tricycle->oxidation1 [3] C-H Functionalization oxidation2 Further Oxidations (C1, C2, C7, C9) oxidation1->oxidation2 side_chain Side-chain Addition oxidation2->side_chain taxol Taxol side_chain->taxol

Caption: Simplified workflow of the Baran group's two-phase synthesis of Taxol.

Key Experimental Protocols

Below are representative experimental protocols for key transformations in the Holton, Nicolaou, and Baran syntheses of Taxol.

Holton Synthesis: Chan Rearrangement

A pivotal step in the Holton synthesis is the Chan rearrangement, which is employed to construct a key carbon-carbon bond within the C-ring.[4]

  • Reaction: Rearrangement of a carbonate ester to an α-hydroxy ester.

  • Protocol: To a solution of the carbonate ester in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, a freshly prepared solution of lithium tetramethylpiperidide (LTMP) in THF is added slowly. The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a proton source.

Nicolaou Synthesis: Shapiro and McMurry Couplings

The Nicolaou synthesis features a convergent approach where the A and C rings are coupled to form the eight-membered B-ring using a Shapiro reaction followed by a McMurry pinacol (B44631) coupling.[5]

  • Shapiro Reaction:

    • Reaction: Coupling of a vinyllithium (B1195746) species (derived from a hydrazone) with an aldehyde to form an allylic alcohol.

    • Protocol: The tosylhydrazone of the A-ring fragment is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is allowed to warm to 0 °C. The resulting vinyllithium species is then re-cooled to -78 °C, and a solution of the C-ring aldehyde in THF is added. The reaction is stirred at low temperature until completion and then quenched with saturated aqueous ammonium (B1175870) chloride.

  • McMurry Coupling:

    • Reaction: Reductive coupling of two aldehydes to form an alkene.

    • Protocol: A slurry of titanium(III) chloride and a reducing agent (e.g., zinc-copper couple) in anhydrous dimethoxyethane (DME) is heated to reflux under argon. A solution of the dialdehyde (B1249045) precursor in DME is added slowly via syringe pump over an extended period. The reaction mixture is maintained at reflux until the starting material is consumed. The reaction is then cooled and worked up to yield the cyclized product.

Baran Two-Phase Synthesis: Late-Stage C-H Oxidation

A hallmark of the Baran two-phase synthesis is the late-stage functionalization of the taxane core via C-H oxidation.[3]

  • Reaction: Allylic oxidation of the taxadiene core.

  • Protocol: To a solution of the taxadiene intermediate in a mixture of hexafluoroisopropanol (HFIP) and trimethylsilanol (B90980) (TMSOH), a solution of a chromium(V) oxidant is added at elevated temperature (e.g., 80 °C). The reaction is stirred until the starting material is consumed, as monitored by TLC. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

This guide provides a comparative framework for understanding the evolution and current state of taxane synthesis. While the total synthesis of this compound remains to be reported, the strategies and methodologies developed for the synthesis of Taxol offer invaluable insights for researchers in the field of natural product synthesis and drug development.

References

Safety Operating Guide

Safe Disposal of 2-Deacetyltaxachitriene A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2-Deacetyltaxachitriene A must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, in alignment with general hazardous waste regulations.

The primary directive for the disposal of this compound is to manage it as a hazardous chemical waste, ensuring it does not enter the drainage system and is handled in accordance with all applicable federal, state, and local regulations.[1] Collaboration with specialized hazardous waste disposal companies is essential to ensure compliance.[2]

Key Safety and Handling Information

Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

Hazard Class Handling Precautions Storage Personal Protective Equipment (PPE)
Not classified as hazardous for transport[1]Avoid contact with skin and eyes. Avoid dust formation.[3] Wash thoroughly after handling.[1]Keep container tightly closed in a dry and well-ventilated place.[1]Chemical-resistant gloves, safety goggles or face shield, lab coat, and respiratory protection if dust is generated.[1]

Spill Management Protocol

In the event of a spill, immediate action is required to contain and clean the affected area.

  • Evacuate and Isolate: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: For solid this compound, prevent the formation of dust.[1]

  • Clean-up: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][3] Use an inert absorbent material for any liquid components.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose of Clean-up Materials: All materials used for spill clean-up should be treated as hazardous waste and disposed of accordingly.[4]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.[1][5]

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Segregate it from other chemical wastes to avoid dangerous reactions.[2] It should be categorized based on its properties; if mixed with solvents, it may be classified as a halogenated or non-halogenated organic waste.

  • Waste Collection and Containerization:

    • Place waste this compound in a clearly labeled, leak-proof container with a screw-on cap.[6] The original container is often the best option.[4]

    • Ensure the container is compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

    • Do not fill liquid waste containers more than 80% to allow for expansion.[7]

    • For solid waste, ensure the container is securely sealed to prevent dust from escaping.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[5]

    • The label must include the full chemical name ("this compound"), concentration (if in a solution), and the date of waste generation.[5][7] Do not use abbreviations or chemical formulas.[7]

    • Include the name and contact information of the principal investigator or laboratory supervisor.[5]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[8]

    • This area should be at or near the point of generation and under the control of the laboratory personnel.[8]

    • Ensure secondary containment is used to capture any potential leaks or spills.[6]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][8]

    • Provide them with a complete list of the chemicals for disposal.[5]

The following diagram illustrates the general workflow for the proper disposal of this compound.

Workflow for the Disposal of this compound A 1. Waste Generation (Unused this compound, contaminated materials) B 2. Segregation (Separate from other waste types) A->B C 3. Containerization (Use compatible, sealed container) B->C D 4. Labeling ('Hazardous Waste', full chemical name, date) C->D E 5. Temporary Storage (Designated satellite accumulation area) D->E F 6. Arrange for Pickup (Contact EHS or licensed contractor) E->F G 7. Professional Disposal (Incineration or other approved method) F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Deacetyltaxachitriene A

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Deacetyltaxachitriene A

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established safety protocols for hazardous compounds and specific information from the Material Safety Data Sheet (MSDS) for this compound.

Personal Protective Equipment (PPE)

Due to the potential hazards associated with handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE CategorySpecification
Respiratory Protection A full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges are recommended as a backup to engineering controls. If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[1]
Hand Protection Chemically resistant gloves must be worn. Inspect gloves for any tears or punctures before use. Use proper glove removal technique to avoid skin contact.[1]
Eye Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact. The type of body protection should be chosen based on the concentration and amount of the hazardous substance and the specific work-place.[1]
Quantitative Exposure and Toxicity Data

At present, there is no established quantitative data for occupational exposure limits or specific toxicity for this compound. The MSDS for the compound explicitly states that no data is available for acute toxicity, skin corrosion/irritation, serious eye damage/irritation, germ cell mutagenicity, or carcinogenicity.[1] It also indicates that the product contains no substances with occupational exposure limit values.[1] Researchers should handle this compound with the utmost caution, assuming it to be highly potent and toxic.

Data CategoryValue
Occupational Exposure Limit (OEL) No data available[1]
Permissible Exposure Limit (PEL) No data available
Threshold Limit Value (TLV) No data available
Acute Toxicity (e.g., LD50) No data available[1]
Carcinogenicity IARC: No data available; NTP: No data available[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to ensure the safety of laboratory personnel and the environment.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review MSDS and SOPs prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh Compound in Ventilated Enclosure prep3->handle1 Begin Experiment handle2 Perform Experimental Procedures handle1->handle2 handle3 Securely Close Container After Use handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 End Experiment clean2 Dispose of Contaminated Materials in Labeled Waste Container clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.